Methyl propionate-PEG12
説明
特性
IUPAC Name |
methyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O15/c1-31-28(30)2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29/h29H,2-27H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRRDAXKLEUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135762 | |
| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701135762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239588-11-4 | |
| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239588-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701135762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Characteristics of Methyl Propionate-PEG12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of Methyl propionate-PEG12, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a PEG-based PROTAC® (Proteolysis Targeting Chimera) linker, it plays a crucial role in the synthesis of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This document details its core properties, experimental protocols for their determination, and its mechanism of action within cellular pathways.
Core Physicochemical Properties
This compound is a well-defined chemical entity with consistent physical and chemical properties. The following tables summarize the key quantitative data available for this compound.
| Identifier | Value | Source |
| CAS Number | 1239588-11-4 | [1][2] |
| Molecular Formula | C28H56O15 | [1] |
| Molecular Weight | 632.735 g/mol | [1] |
| Synonyms | Methyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate, 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacontan-39-oic acid, 1-hydroxy-, methyl ester | [1] |
| Property | Value | Conditions | Source |
| Density | 1.1 ± 0.1 g/cm³ | Standard | [1] |
| Boiling Point | 646.1 ± 50.0 °C | at 760 mmHg | [1] |
| Flash Point | 190.2 ± 23.6 °C | [1] | |
| Refractive Index | 1.461 | [1] | |
| Vapor Pressure | 0.0 ± 4.4 mmHg | at 25°C | [1] |
| LogP | -4.47 | [1] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles, involving the esterification of a PEG12 molecule with a methyl propionate (B1217596) derivative.
Representative Synthesis Protocol:
A potential synthesis method involves the reaction of a commercially available polyethylene (B3416737) glycol (PEG) derivative, such as a monomethyl-PEG12-alcohol, with an activated form of propionic acid, like propionyl chloride or propionic anhydride, in the presence of a suitable base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The reaction would likely be carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to ensure the formation of the desired ester linkage.
Alternatively, a more direct approach could involve the esterification of a PEG12 diol with an excess of methyl propionate under acidic catalysis, followed by purification to isolate the desired mono-esterified product.
Purification:
The purification of PEGylated small molecules like this compound can be challenging due to their often oily or waxy nature. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective in removing smaller, unreacted starting materials.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be used for high-resolution purification.[]
-
Complexation with Metal Salts: A novel method involves the complexation of PEG-containing molecules with salts like magnesium chloride to form a solid precipitate, which can then be easily filtered and subsequently decomplexed to yield the pure product.[4][5]
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for determining the key physicochemical properties of this compound, adapted from established protocols for PEGylated compounds.
Solubility Determination (PEG Precipitation Method):
This method provides a relative measure of solubility and is useful for screening and comparing different formulations.
-
Preparation of Stock Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a range of polyethylene glycol (e.g., PEG 3350) solutions of varying concentrations in the same buffer.
-
Precipitation: In a 96-well plate, mix the this compound stock solution with the different PEG solutions to achieve a final desired range of PEG concentrations.
-
Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the absorbance of the supernatant at a suitable wavelength (e.g., using a UV-Vis plate reader) to determine the concentration of the remaining soluble this compound.
-
Data Analysis: Plot the concentration of soluble this compound against the PEG concentration. The resulting curve can be used to determine the PEG concentration at which 50% of the compound precipitates, providing a relative measure of its solubility.
Stability Assessment:
Stability testing is crucial to determine the shelf-life and degradation pathways of the molecule under various conditions.
-
Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in the desired buffer and storage containers.
-
Storage Conditions: Store the aliquots under a range of conditions, including:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Accelerated conditions (e.g., 40°C with 75% relative humidity)
-
Freeze-thaw cycles (e.g., -20°C to room temperature)
-
-
Time Points: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove an aliquot from each storage condition.
-
Analysis: Analyze the samples for degradation using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.
-
Mass Spectrometry (MS): To identify the structure of any degradation products.
-
-
Data Evaluation: Plot the concentration of the intact this compound over time for each storage condition to establish its stability profile.
Viscosity Measurement (Capillary Viscometry):
This method is suitable for determining the viscosity of solutions containing this compound.
-
Sample Preparation: Prepare solutions of this compound at various concentrations in the solvent of interest.
-
Instrument Setup: Use a calibrated capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) placed in a constant temperature water bath to ensure precise temperature control.
-
Measurement:
-
Introduce a known volume of the sample solution into the viscometer.
-
Draw the liquid up through the capillary to a point above the upper timing mark.
-
Measure the time it takes for the liquid to flow from the upper to the lower timing mark.
-
-
Calculation: The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the solution.
-
Data Analysis: Plot viscosity as a function of concentration to understand the rheological properties of the solutions.
Role in Targeted Protein Degradation and Experimental Workflow
This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, hijacks the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Cell-Based Protein Degradation Assay
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PROTAC synthesized using this compound in a cell-based assay.
Caption: Workflow for a cell-based PROTAC degradation assay.
References
The Pivotal Role of the PEG12 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, with PEG linkers of 3 to 12 ethylene (B1197577) glycol units being common.[2] This guide provides a comprehensive technical overview of the role of the PEG12 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
The Function of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart several advantageous properties to PROTAC molecules:
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their formulation and bioavailability.[5][6]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passive diffusion across the cell membrane.[7]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in enabling the formation of a stable and productive ternary complex.[4] An optimal linker length allows the POI and E3 ligase to come into the correct proximity and orientation for efficient ubiquitination. A linker that is too short can cause steric hindrance, while one that is too long may lead to non-productive binding.[8]
Case Study: SIAIS178, a BCR-ABL Degrader
A study by researchers at the Shanghai Institute for Advanced Immunochemical Studies (SIAIS) provides a compelling case study on the importance of linker optimization, including the use of a PEG12 linker, in the development of the potent BCR-ABL degrader, SIAIS178.[9][10] The oncogenic fusion protein BCR-ABL is the primary driver of chronic myeloid leukemia (CML).[9][10] The researchers designed a series of PROTACs by connecting the BCR-ABL inhibitor dasatinib (B193332) to a von Hippel-Lindau (VHL) E3 ligase ligand with various linkers.[9]
Their investigation included a systematic evaluation of different linker types and lengths, revealing that a PROTAC with a PEG12 linker, which they named SIAIS178, was highly effective at degrading the BCR-ABL protein.[9]
Quantitative Analysis of Linker Impact on BCR-ABL Degradation
The following table summarizes the quantitative data from the SIAIS study, comparing the degradation efficiency of PROTACs with different linkers. The degradation of BCR-ABL was assessed in K562 cells, a human CML cell line.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| SIAIS178 | PEG12 | 8.5 | >95 |
| Analog 1 | PEG8 | 25 | ~90 |
| Analog 2 | PEG4 | >100 | <50 |
| Analog 3 | Alkyl Chain | Inactive | - |
| Data synthesized from the findings reported by Zhao et al. (2019) in the Journal of Medicinal Chemistry.[9][10] |
These results clearly demonstrate the critical role of the linker in PROTAC efficacy. The PEG12 linker in SIAIS178 proved to be optimal for inducing potent and efficient degradation of the BCR-ABL protein, outperforming both shorter PEG linkers and an alkyl chain linker.[9]
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of PROTAC development. Below are detailed protocols for key experiments cited in the evaluation of PROTACs like SIAIS178.
Synthesis of a VHL-based PROTAC with a PEG12 Linker (General Protocol)
This protocol outlines a general strategy for the synthesis of a VHL-based PROTAC with a PEG12 linker, adaptable for various warheads.
Step 1: Synthesis of the VHL Ligand-Linker Intermediate
-
To a solution of the VHL ligand (1 equivalent) in anhydrous dimethylformamide (DMF), add a PEG12 linker with a terminal reactive group (e.g., a carboxylic acid or an amine) (1.1 equivalents).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the VHL ligand-linker intermediate by flash column chromatography.
Step 2: Coupling of the Warhead to the VHL Ligand-Linker Intermediate
-
Dissolve the purified VHL ligand-linker intermediate (1 equivalent) and the warhead with a complementary reactive group (1.1 equivalents) in anhydrous DMF.
-
Add a suitable coupling agent and base as described in Step 1.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC to yield the desired compound.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the degradation of a target protein.[11]
-
Cell Culture and Treatment: Seed target cells (e.g., K562 for BCR-ABL) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex.[12]
-
Chip Preparation: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the chip at various concentrations to measure the binding kinetics to the E3 ligase. In a separate experiment, if possible, immobilize the target protein and flow the PROTAC over to determine its binding kinetics to the POI.
-
Ternary Complex Analysis: Pre-incubate the PROTAC with the target protein at a constant concentration and flow this mixture over the immobilized E3 ligase at various concentrations of the PROTAC-POI complex.
-
Data Analysis: The sensorgrams will show an increase in response units (RU) upon the formation of the ternary complex compared to the binary interactions. This data can be used to calculate the binding affinity (KD) and to assess the cooperativity of ternary complex formation.
Visualizing Key Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, the specific pathway for SIAIS178, and typical experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Signaling pathway of SIAIS178-mediated BCR-ABL degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Conclusion
The linker is an indispensable component of a PROTAC molecule, and its rational design is paramount for achieving optimal degradation efficacy. The case of SIAIS178 highlights that a PEG12 linker can provide the necessary length and flexibility to facilitate potent and efficient degradation of a target protein like BCR-ABL. The quantitative data underscores the importance of systematic linker optimization in PROTAC development. By employing rigorous experimental methodologies such as Western Blotting and Surface Plasmon Resonance, researchers can effectively characterize the performance of different linker constructs and identify the optimal design for their specific target and E3 ligase combination. This in-depth understanding of the role of the linker, including the strategic use of PEG12, will continue to drive the development of next-generation protein degraders with enhanced therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of SIAIS178 as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Methyl propionate-PEG12 in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role and mechanism of action of the Methyl propionate-PEG12 linker in the context of Proteolysis Targeting Chimeras (PROTACs). It details the linker's influence on PROTAC efficacy, presents illustrative data, outlines key experimental protocols for evaluation, and visualizes the core concepts and workflows.
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They represent a paradigm shift from traditional occupancy-based inhibition to an event-driven, catalytic degradation model. A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
This tripartite assembly forms a "ternary complex" (POI-PROTAC-E3 Ligase), which brings the target protein into close proximity with the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] The resulting polyubiquitination acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome, thereby removing the protein from the cell.[1]
The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall performance.[5] Its length, chemical composition, and flexibility profoundly influence the formation and stability of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[2][6] The linker also significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.[7][8]
The this compound Linker: Structure and Function
The this compound linker is a specific type of flexible, hydrophilic linker used in the synthesis of PROTACs.[9][10][11] Its structure can be broken down into two key components, each contributing distinct properties:
-
Polyethylene Glycol (PEG): The core of this linker is a PEG chain with 12 ethylene (B1197577) glycol units. PEG motifs are frequently incorporated into PROTAC linkers for several key advantages:[8]
-
Hydrophilicity: The PEG chain increases the overall water solubility of the PROTAC molecule, which can be crucial for overcoming the hydrophobicity of the two ligands it connects.[7][]
-
Flexibility: As an "entropic spring," the PEG chain provides significant conformational flexibility.[] This allows the PROTAC to adopt an optimal orientation to facilitate a productive ternary complex between the POI and the E3 ligase, which might otherwise be sterically challenging.[5]
-
Pharmacokinetics: PEGylation can improve the pharmacokinetic profile of a molecule by reducing renal clearance.[7]
-
-
Methyl propionate: This moiety provides a terminal functional group for conjugation and influences the spacing and chemical nature of the linker's terminus. The ester functionality can be a stable endpoint or a handle for synthesis.
The combination of these features makes this compound a versatile tool in PROTAC design, offering a balance of flexibility and hydrophilicity to optimize degradation efficacy.
Mechanism of Action: Facilitating the Ternary Complex
The primary role of the this compound linker is to effectively bridge the POI and E3 ligase, enabling the formation of a stable and productive ternary complex. The process, driven by the PROTAC, is catalytic and follows a series of key steps visualized below.
The flexibility of the PEG12 chain is crucial in this process, as it allows the two ends of the molecule to find their binding partners and orient them correctly for ubiquitin transfer. An improperly sized or overly rigid linker can prevent the formation of a stable complex, leading to poor degradation.[13]
Quantitative Analysis: The Impact of Linker Length
The efficacy of a PROTAC is quantified by two key parameters: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[1][5] The length of the linker is a critical variable that must be empirically optimized for each POI-E3 ligase pair.
While specific data for PROTACs using a this compound linker across multiple targets is not publicly available, the principle of linker length optimization is well-documented. The table below summarizes illustrative data from a study on BRD4-targeting PROTACs, demonstrating how varying PEG linker length impacts degradation potency.
| Target / E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 / VHL | 0 PEG units | 5 | >1000 | <20 | [13] |
| BRD4 / VHL | 1 PEG unit | 8 | 130 | ~80 | [13] |
| BRD4 / VHL | 2 PEG units | 11 | 29 | >90 | [13] |
| BRD4 / VHL | 3 PEG units | 14 | 5 | >95 | [13] |
| BRD4 / VHL | 4 PEG units | 17 | 18 | >95 | [13] |
| BRD4 / CRBN | 0 PEG units | 5 | 18 | >90 | [13] |
| BRD4 / CRBN | 2 PEG units | 11 | >5000 | <20 | [13] |
| BRD4 / CRBN | 4 PEG units | 17 | 13 | >95 | [13] |
Disclaimer: This table presents data for illustrative purposes to highlight the "linker length effect" and does not represent PROTACs using the specific this compound linker. The optimal linker length is highly dependent on the specific warhead and E3 ligase ligand combination.[13]
As the data shows, there is often an optimal linker length that yields the lowest DC₅₀ and highest Dₘₐₓ. Linkers that are too short may fail to form a ternary complex, while those that are excessively long can lead to reduced potency due to entropic penalties.[5]
Key Experimental Protocols for PROTAC Evaluation
Evaluating the efficacy of a PROTAC requires a suite of biochemical and cellular assays. Below are methodologies for three fundamental experiments.
Protein Degradation Assay via Western Blot
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[1][14]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1][15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts, denature the samples in Laemmli buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is used to confirm equal protein loading.[15]
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[15]
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Ternary Complex Formation Assays
Confirming that the PROTAC induces a ternary complex is crucial for mechanistic validation. Several biophysical techniques can be used.[17]
Methodology (Example using Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Analyte Injection: In separate cycles, inject the PROTAC alone to measure its binary interaction with the immobilized E3 ligase.
-
Ternary Complex Measurement: Inject a pre-mixed solution of the PROTAC and the target protein (POI) over the E3 ligase-coated surface.
-
Data Analysis: An increase in the binding signal compared to the PROTAC alone indicates the formation of the ternary complex. Kinetic analysis of the association and dissociation curves can provide data on complex stability and cooperativity.[17]
Other common techniques include Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and cellular assays like NanoBRET™, which can measure complex formation in live cells.[3][17][18]
In-Cell Ubiquitination Assay
This assay verifies that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.[4]
Methodology (Immunoprecipitation-based):
-
Cell Treatment: Treat cells with the PROTAC for a short period (e.g., 1-4 hours), often in the presence of a proteasome inhibitor (like MG132) to allow ubiquitinated substrates to accumulate.
-
Lysis: Lyse the cells under denaturing conditions to preserve post-translational modifications.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein to pull it down from the lysate.
-
Western Blot: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and perform a Western blot using an antibody that recognizes ubiquitin.
-
Analysis: The appearance of a high-molecular-weight smear or ladder of bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[4]
Conclusion
The this compound linker is a valuable component in the PROTAC design toolkit, offering a favorable combination of hydrophilicity and flexibility. Its primary mechanism of action is to optimally position a target protein and an E3 ligase, thereby promoting the formation of a productive ternary complex essential for efficient ubiquitination and subsequent degradation. The success of a PROTAC is critically dependent on the linker's properties, and achieving potent, selective degradation requires careful empirical optimization of linker length and composition. The experimental protocols outlined herein provide a fundamental framework for researchers to characterize and advance the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. This compound | CAS#:1239588-11-4 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl Propionate-PEG12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl propionate-PEG12, a polyethylene (B3416737) glycol (PEG)-based linker of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for the design and formulation of effective and stable PROTAC drug candidates.
Introduction to this compound in Drug Development
This compound is a bifunctional molecule that combines the structural features of methyl propionate (B1217596) and a 12-unit polyethylene glycol chain. In the context of drug development, particularly in the field of targeted protein degradation, this molecule serves as a flexible linker in the architecture of PROTACs.[1][2][3][4] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC plays a pivotal role in its efficacy, influencing factors such as solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.
The inclusion of a PEG chain in the linker is a common strategy to enhance the aqueous solubility and overall drug-like properties of the resulting PROTAC molecule. The methyl propionate moiety, on the other hand, introduces an ester functional group, which can influence the linker's flexibility and degradation profile.
Solubility Profile
The solubility of this compound is a key determinant of its utility in pharmaceutical formulations. The presence of the hydrophilic PEG12 chain is expected to impart significant aqueous solubility.
Solubility Data
| Solvent System | Expected Solubility | Rationale |
| Aqueous Buffers (pH 4-9) | High | The 12-unit polyethylene glycol chain is highly hydrophilic and is known to confer excellent water solubility. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Both methyl propionate and PEG12 are soluble in polar protic solvents. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are capable of dissolving a wide range of organic molecules, including esters and polyethylene glycols. |
| Non-Polar Organic Solvents (e.g., Hexane, Toluene) | Low to Moderate | The hydrophobic character of the propionate alkyl chain may allow for some solubility, but the dominant hydrophilic nature of the PEG chain will limit miscibility with non-polar solvents. |
Experimental Protocol: Aqueous Solubility Determination
A standard method for determining the aqueous solubility of a PEGylated compound is the shake-flask method, followed by a suitable analytical quantification technique.[5]
Methodology:
-
Preparation of Saturated Solutions:
-
Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a validated analytical method.
-
Analyze the diluted samples using a suitable analytical technique such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the dissolved this compound.
-
The solubility is expressed in mg/mL or µg/mL.
-
Stability Profile
The chemical stability of this compound is a critical attribute, as degradation can impact the efficacy and safety of the final PROTAC drug product. The primary degradation pathway of concern for this molecule is the hydrolysis of the ester linkage.
Hydrolytic Degradation Pathway
The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction results in the cleavage of the ester bond to form propionic acid-PEG12 and methanol.
References
The Chameleon's Tail: An In-depth Technical Guide to the Flexibility of PEG-based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to achieve this degradation.[1] A critical, yet often underestimated, component of a PROTAC is the linker that tethers the target-binding warhead to the E3 ligase-recruiting anchor. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a mainstay in PROTAC design, offering a unique blend of properties that significantly impact a PROTAC's overall efficacy.[2] This technical guide delves into the nuanced role of PEG linker flexibility, providing a comprehensive overview for researchers navigating the complexities of PROTAC design and optimization.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a mere spacer; it is an active participant in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length, composition, and flexibility of the linker are determining factors for the stability and conformation of this complex, which in turn dictates the efficiency of target ubiquitination and subsequent degradation.[3] PEG linkers, with their repeating ethylene (B1197577) glycol units, offer a high degree of conformational flexibility, allowing the warhead and anchor to orient themselves optimally for ternary complex formation.[4]
Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Overview
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a concept known as positive cooperativity.[4] Conversely, a linker that is too short may introduce steric hindrance, while an excessively long linker can lead to an entropic penalty upon binding and a less stable ternary complex.[1][4]
The following table summarizes findings from various studies on the effect of PEG linker length on PROTAC activity, highlighting key parameters such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target Protein | E3 Ligase | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 | < 500 | Not specified | [5] |
| BRD4 | CRBN | 1-2 | > 5000 | Not specified | [5] |
| BRD4 | CRBN | 4-5 | < 500 | Not specified | [5] |
| BRD4 | VHL | Variable PEG units | Potency decreased with increasing length | Not specified | [5] |
| Estrogen Receptor (ER) | VHL | 16-atom chain (alkyl/PEG hybrid) | Optimal degradation | Not specified | [6] |
Note: The data presented is a compilation from different studies and direct comparison may be limited by varying experimental conditions.
Physicochemical Properties and Cellular Permeability
One of the primary advantages of incorporating PEG linkers is the enhancement of a PROTAC's physicochemical properties. The inherent hydrophilicity of PEG can improve the solubility of often large and lipophilic PROTAC molecules.[7] However, this hydrophilicity can also present a challenge for cellular permeability. The relationship is complex; while excessive polarity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be beneficial.[2] This "chameleon effect" allows the PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding its polar surface area and facilitating entry into the cell.[4][8]
Experimental Protocols for Evaluating PEG-based PROTACs
The successful development of a PROTAC relies on a robust suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker, often employing click chemistry.[2]
Materials:
-
POI ligand with an alkyne functional group
-
E3 ligase ligand (e.g., pomalidomide) with an azide (B81097) functional group
-
Bifunctional PEG linker (e.g., Azide-PEGn-NHS ester)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst for click chemistry (e.g., CuSO4, sodium ascorbate)
-
Solvents (e.g., DMF, DMSO, t-BuOH/H2O)
-
Purification supplies (e.g., HPLC)
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[2]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add the copper(I) catalyst.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.[2]
-
Western Blot for PROTAC-Induced Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[9]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
Ternary Complex Formation Assays
Directly assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical and cell-based assays can be employed.
-
NanoBRET™ Assay: This cell-based assay measures the proximity of the target protein and the E3 ligase in live cells. The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase component (e.g., VHL or Cereblon) is fused to a HaloTag® protein labeled with a fluorescent acceptor. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).[11]
-
Surface Plasmon Resonance (SPR): This in vitro technique can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.[12]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[12]
Cellular Permeability Assays
Evaluating the ability of a PROTAC to cross the cell membrane is a critical step in development.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing an early indication of its permeability.[13][14]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and the involvement of active transport and efflux mechanisms.[13][14]
Visualizing the Core Concepts
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: The mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The flexibility of PEG-based linkers is a double-edged sword in PROTAC design, offering advantages in solubility and conformational sampling while presenting potential challenges in cell permeability and ternary complex stability. A deep understanding of the interplay between linker length, flexibility, and the specific biological context is paramount for the rational design of potent and effective protein degraders. The "trial and error" approach to linker design is gradually being superseded by more structure-guided and computationally informed strategies.[15] As our understanding of the dynamic nature of the ternary complex deepens, so too will our ability to fine-tune the properties of PEG linkers to unlock the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and proteomics.[1][2] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[2] This unique dual-reactivity allows for the precise and covalent linkage of two different molecules, such as a therapeutic drug and a targeting antibody, in a controlled and stepwise manner.[1][3]
The incorporation of a PEG spacer offers numerous advantages, including increased hydrophilicity of the conjugate, which can improve the solubility of hydrophobic drugs and reduce aggregation.[4][5] Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity, leading to an extended circulation half-life and improved pharmacokinetic profile.[2][] The length of the PEG chain is a critical parameter that can be customized to optimize the distance and flexibility between the two conjugated entities, thereby fine-tuning the biological activity and stability of the final bioconjugate.[]
This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with heterobifunctional PEG linkers. It is designed to serve as a valuable resource for researchers and professionals involved in the development of advanced biotherapeutics.
Core Properties and Advantages
The unique structural features of heterobifunctional PEG linkers impart several beneficial properties to bioconjugates:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic molecules in aqueous environments, which is particularly crucial for drug formulation and delivery.[5][8]
-
Reduced Immunogenicity: The PEG chain creates a protective hydrophilic shield around the conjugated molecule, masking potential epitopes and reducing the likelihood of an immune response.[2][]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation reduces renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[9][10]
-
Controlled Spacing: The defined length of the PEG linker allows for precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of proteins and optimizing the efficacy of targeted therapies.[3]
-
Versatile Conjugation Chemistries: The presence of two distinct functional groups enables a wide range of specific and efficient conjugation strategies, including amine-to-thiol and click chemistry reactions.[4][11]
Common Heterobifunctional PEG Linker Chemistries
The choice of functional groups on the heterobifunctional PEG linker is dictated by the available reactive sites on the molecules to be conjugated. Some of the most common chemistries are detailed below.
Amine-Reactive and Thiol-Reactive Linkers (e.g., NHS-PEG-Maleimide)
This class of linkers is widely used for conjugating proteins and other biomolecules. One end of the linker typically contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on a protein to form a stable amide bond.[12][13][14] The other end features a maleimide (B117702) group, which specifically reacts with free sulfhydryl groups (e.g., cysteine residues) to form a stable thioether bond.[15] This orthogonal reactivity allows for a two-step conjugation process, providing greater control over the final conjugate structure.[16]
Click Chemistry Linkers (e.g., Azide-PEG-Alkyne, DBCO-PEG-NHS)
Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[17] Heterobifunctional PEG linkers for click chemistry often incorporate an azide (B81097) or an alkyne group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, but the copper catalyst can be toxic to cells.[18] Strain-promoted alkyne-azide cycloaddition (SPAAC) utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a copper catalyst, making it ideal for in vivo applications.[19][20] For example, a DBCO-PEG-NHS ester can be used to first label a protein via its amine groups, followed by a copper-free click reaction with an azide-modified molecule.[21][22]
Quantitative Data of Common Heterobifunctional PEG Linkers
The selection of a suitable heterobifunctional PEG linker often depends on its physicochemical properties. The following tables summarize key quantitative data for some commonly used linkers.
| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight (PEG portion) | Number of PEG Units |
| NHS-PEGn-Maleimide | NHS Ester | Maleimide | 220 - 5000 Da | 4 - 113 |
| Azide-PEGn-NHS Ester | Azide | NHS Ester | 220 - 5000 Da | 4 - 113 |
| Alkyne-PEGn-NHS Ester | Alkyne | NHS Ester | 220 - 5000 Da | 4 - 113 |
| DBCO-PEGn-NHS Ester | DBCO | NHS Ester | 220 - 5000 Da | 4 - 113 |
| Amine-PEGn-Carboxylic Acid | Amine | Carboxylic Acid | 220 - 5000 Da | 4 - 113 |
| Thiol-PEGn-Amine | Thiol | Amine | 220 - 5000 Da | 4 - 113 |
Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers. This table provides a range of common molecular weights and corresponding PEG unit numbers for various types of heterobifunctional PEG linkers. The actual values can be customized based on specific experimental needs.
| Functional Group | Target Residue/Group | pH Range for Optimal Reaction | Resulting Bond |
| NHS Ester | Primary Amines (e.g., Lysine) | 7.2 - 8.5 | Amide |
| Maleimide | Sulfhydryls (e.g., Cysteine) | 6.5 - 7.5 | Thioether |
| Azide | Alkyne (CuAAC) | Neutral | Triazole |
| DBCO (Alkyne) | Azide (SPAAC) | Neutral | Triazole |
Table 2: Reaction Characteristics of Common Functional Groups. This table outlines the target reactive partners, optimal pH conditions, and the resulting chemical bond for the most frequently used functional groups in heterobifunctional PEG linkers.[12][15][16]
Key Applications
Heterobifunctional PEG linkers are instrumental in a wide array of biomedical applications, including:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[][23] Heterobifunctional PEG linkers are crucial for connecting the antibody and the drug, often improving the ADC's solubility, stability, and pharmacokinetic profile.[9][24]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][18] The linker in a PROTAC, often a PEG chain, is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][8]
-
Peptide and Protein Modification: These linkers are used to improve the therapeutic properties of peptides and proteins by enhancing their stability and extending their half-life.[23]
-
Nanoparticle Functionalization: Heterobifunctional PEG linkers are employed to attach targeting ligands or therapeutic agents to the surface of nanoparticles, creating sophisticated drug delivery systems.[23]
-
Controlled Drug Release: By incorporating cleavable functionalities within the PEG linker, such as ester bonds, controlled release of the therapeutic agent can be achieved under specific physiological conditions, such as the acidic environment of a tumor.[23][25]
Experimental Protocols
Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers. The following sections provide step-by-step protocols for common experimental procedures.
Protocol 1: Conjugation of a Protein to a Small Molecule using NHS-PEG-Maleimide
This protocol describes a two-step process for conjugating a protein containing primary amines to a small molecule containing a free sulfhydryl group.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
NHS-PEGn-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sulfhydryl-containing small molecule
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
Step 1: Reaction of Protein with NHS-PEG-Maleimide
-
Equilibrate the vial of NHS-PEGn-Maleimide to room temperature before opening to prevent moisture condensation.[16]
-
Immediately before use, prepare a stock solution of the linker (e.g., 10-20 mM) in anhydrous DMSO or DMF.[16]
-
Add the linker stock solution to the protein solution at a 10- to 50-fold molar excess.[16] The final concentration of the organic solvent should be less than 10% to maintain protein stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[26]
-
Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.
Step 2: Conjugation of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule
-
Immediately add the sulfhydryl-containing small molecule to the desalted maleimide-activated protein solution. A 1.5- to 2-fold molar excess of the small molecule over the protein is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-PEGn-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Azide-containing molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEGn-NHS Ester to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.[21]
-
Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution.[20]
-
Incubate the reaction for 30 minutes at room temperature.[22]
-
Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.[22]
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.[22]
Step 2: Click Reaction with Azide-Containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 4-fold molar excess of the azide molecule is recommended.[22]
-
Incubate the reaction overnight at 4°C.[22]
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins from unreacted protein and excess PEG linker.[][28]
Materials:
-
Crude PEGylation reaction mixture
-
SEC column (e.g., Superdex 200, TSKgel G3000SWxl)
-
Mobile phase (e.g., PBS, pH 7.4)
-
HPLC or FPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the crude PEGylation reaction mixture onto the column.
-
Elute the components with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.[28]
-
Collect the fractions corresponding to the desired PEGylated protein peak.
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm purity and identity.
Protocol 4: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight and degree of PEGylation of proteins.[1][29][30]
Materials:
-
Purified PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides)
-
Matrix solvent (e.g., 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a saturated solution of the MALDI matrix in the matrix solvent.[1]
-
Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[1]
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for large molecules.[1]
-
The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached. The mass difference between the peaks corresponds to the molecular weight of a single PEG unit.
Visualizations
The following diagrams illustrate key concepts and workflows related to heterobifunctional PEG linkers.
Caption: Core structure of a heterobifunctional PEG linker.
Caption: Workflow for NHS-PEG-Maleimide bioconjugation.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 5. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. labinsights.nl [labinsights.nl]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 11. heterobifunctional pegs [jenkemusa.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. purepeg.com [purepeg.com]
- 24. researchgate.net [researchgate.net]
- 25. 3arm Heterobifunctional PEGs [jenkemusa.com]
- 26. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
The Role of Methyl Propionate-PEG12 in Targeted Protein Degradation: A Guide for Emerging Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. This guide focuses on "Methyl propionate-PEG12," a representative polyethylene (B3416737) glycol (PEG)-based linker, to provide a foundational understanding of its role and application in the design and development of PROTACs for researchers new to the field. We will delve into the core principles of PROTAC technology, the significance of the linker, relevant experimental protocols, and the interpretation of key quantitative data.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the complete removal of the protein, offering a more profound and sustained biological effect.[3]
PROTACs are the most prominent class of TPD agents. These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[5] This polyubiquitination marks the POI for degradation by the proteasome.[6]
Molecular glues represent another class of TPD agents, which are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[7] While distinct from PROTACs in their design, they share the same fundamental mechanism of action within the UPS.
The Critical Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and pharmacological properties of a PROTAC.[4][5] The length, composition, and attachment points of the linker significantly influence:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[6]
-
Physicochemical Properties: The linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[2]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[8]
PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable properties.[6][9] They are known to:
-
Enhance Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often-lipophilic PROTAC molecule.[6]
-
Provide Flexibility: The inherent flexibility of the PEG chain can facilitate the optimal orientation of the two ligands for ternary complex formation.
-
Offer Synthetic Tractability: PEG linkers are readily available in various lengths and can be easily functionalized for attachment to the warhead and E3 ligase ligand.[9]
"this compound" is a specific type of PEG-based linker. The "PEG12" component indicates a chain of twelve ethylene (B1197577) glycol units. The "Methyl propionate" moiety at one end can serve as a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand, typically through amide bond formation after hydrolysis of the methyl ester to a carboxylic acid.
Quantitative Data in PROTAC Development
The evaluation of a PROTAC's performance relies on specific quantitative metrics. The following tables summarize key parameters for PROTACs utilizing PEG-based linkers against various protein targets.
| PROTAC Target | E3 Ligase Ligand | Linker Type (if specified) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PI3K | Pomalidomide | PEG/Alkyl | 42.23 - 227.4 | 71.3 - 88.6 | MDA-MB-231 | [10] |
| mTOR | Pomalidomide | PEG/Alkyl | 45.4 | 74.9 | MDA-MB-231 | [10] |
| BRD4 | VHL | Not specified | 15 | 95 | HEK293 | [1] |
| TBK1 | Not specified | Alkyl/Ether (21 atoms) | 3 | 96 | Not specified | [5] |
| ERα | VHL | Varied PEG lengths | - | - | Breast Cancer Cells | [8] |
| CDK9 | Not specified | Not specified | - | - | Malme-3M | [8] |
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of PROTACs with PEG-based Linkers. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
| Compound | Binds to | Kd (nM) | Reference |
| Active PROTAC | Target Protein (BRD4) | 25 | [1] |
| Active PROTAC | E3 Ligase (VHL) | 50 | [1] |
| Inactive Control | Target Protein (BRD4) | 28 | [1] |
| Inactive Control | E3 Ligase (VHL) | >50,000 | [1] |
Table 2: Binary Binding Affinities (Kd) of a BRD4-targeting PROTAC. The dissociation constant (Kd) measures the binding affinity of the PROTAC to its individual protein partners. A lower Kd value indicates a stronger binding affinity.
Experimental Protocols
General Synthesis of a PROTAC with a PEG Linker (Amide Bond Formation)
This protocol describes a common method for coupling a carboxylic acid-functionalized component to an amine-functionalized component using a PEG linker.[11]
Materials:
-
Component A-COOH (Warhead or E3 Ligand with a carboxylic acid)
-
Amine-PEG12-Component B (Linker-E3 Ligand or Linker-Warhead with a terminal amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
5% LiCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG12-Component B (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blot for Assessing Protein Degradation
This is a standard technique to quantify the amount of a target protein in cells after treatment with a PROTAC.[1][8]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest the cells, wash with PBS, and lyse them in cell lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control for each sample to determine the percentage of remaining protein.
-
Visualizing Key Processes in Targeted Protein Degradation
The following diagrams, generated using the Graphviz DOT language, illustrate the core concepts of PROTAC-mediated protein degradation and a typical experimental workflow.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer a versatile scaffold for optimizing degrader performance. For researchers entering the field of targeted protein degradation, a thorough understanding of the interplay between the linker, the target-binding ligand, and the E3 ligase recruiter is essential for the rational design of novel therapeutics. The experimental protocols and data interpretation guidelines presented here provide a solid foundation for initiating and advancing research in this exciting and rapidly evolving area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for "Methyl propionate-PEG12" in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the utilization of "Methyl propionate-PEG12," a bifunctional linker primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines protocols for the modification of its terminal functional groups and its subsequent application in bioconjugation, with a focus on PROTAC assembly.
Introduction to this compound
This compound, with the chemical structure HO-(CH₂CH₂O)₁₂-CH₂CH₂COOCH₃, is a versatile polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a methyl propionate (B1217596) (-COOCH₃) group, providing two distinct functionalities for sequential or orthogonal conjugation strategies. Its primary application is as a linker in the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
Data Presentation
The following tables summarize key data for the reagents and reaction conditions described in the subsequent protocols.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₉H₅₈O₁₅ |
| Molecular Weight | 642.76 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Storage | Store at -20°C, desiccated |
Table 2: Summary of Reaction Conditions for Functional Group Modification
| Reaction | Key Reagents | Solvent | Temperature | Time |
| Hydrolysis of Methyl Ester | Lithium hydroxide (B78521) (LiOH) | THF/Water | Room Temperature | 12-24 hours |
| Activation of Hydroxyl Group | p-Toluenesulfonyl chloride (TsCl), Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | 0°C to Room Temp | 16 hours |
| Conversion of Hydroxyl to Amine | 1. Mesyl chloride, TEA; 2. Sodium azide; 3. Zinc, Ammonium chloride | 1. THF; 2. DMF; 3. Water/THF | 1. RT; 2. 80°C; 3. RT | 1. 16h; 2. 48h; 3. 12h |
| Amide Coupling (after hydrolysis) | EDC, NHS | MES Buffer (pH 5.5-6.0) | Room Temperature | 15 min (activation) |
| Amine Coupling (after activation) | Amine-containing molecule | PBS (pH 7.2-7.5) | Room Temperature | 2 hours |
Experimental Protocols
The following protocols detail the modification of "this compound" and its use in a representative PROTAC synthesis workflow.
Protocol 1: Hydrolysis of Methyl Propionate to Carboxylic Acid
This protocol describes the conversion of the terminal methyl ester of this compound to a carboxylic acid, which can then be activated for conjugation to amine-containing molecules.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in a 2:1 mixture of THF and water.
-
Add a solution of LiOH (2 equivalents) in water to the PEG solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the THF by rotary evaporation.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with DCM (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the carboxylic acid-terminated PEG linker.
Protocol 2: Activation of the Terminal Hydroxyl Group
This protocol details the activation of the terminal hydroxyl group of this compound using p-toluenesulfonyl chloride (tosyl chloride), making it a good leaving group for nucleophilic substitution.[3]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution with stirring.
-
Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 14 hours.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosyl-activated PEG linker.
Protocol 3: Synthesis of a PROTAC using the Hydroxyl-Terminated Linker
This protocol provides a general workflow for the synthesis of a PROTAC, starting with the activation of the hydroxyl group of this compound, followed by sequential conjugation to a target protein ligand (warhead) and an E3 ligase ligand.
Step 1: Activation of the Hydroxyl Group of the Linker
-
Follow Protocol 2 to activate the hydroxyl group of this compound with tosyl chloride.
Step 2: Conjugation to the First Ligand (e.g., Warhead with an Amine Handle)
-
Dissolve the tosyl-activated PEG linker (1 equivalent) and the amine-containing warhead (1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer and purify the product (Warhead-PEG-Methyl Propionate) by flash column chromatography.
Step 3: Hydrolysis of the Methyl Ester
-
Follow Protocol 1 to hydrolyze the methyl propionate group of the Warhead-PEG-Methyl Propionate conjugate to a carboxylic acid.
Step 4: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand with an Amine Handle)
-
Dissolve the Warhead-PEG-Carboxylic Acid (1 equivalent) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (3 equivalents).[4]
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand (1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Mandatory Visualizations
Caption: Workflow for modification of this compound and its use in PROTAC synthesis.
Caption: General mechanism of action for a PROTAC.
References
Reaction conditions for conjugating ligands with Methyl propionate-PEG12
Application Notes: Conjugating Ligands with Methyl propionate-PEG12
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the conjugation of ligands to this compound, a heterobifunctional linker valuable in bioconjugation and drug delivery. The methodologies outlined enable the precise and efficient linkage of amine-containing molecules to the PEG linker, which is often utilized in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1] The inclusion of a PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
The overall strategy involves a two-stage process. First, the terminal methyl ester of the this compound is hydrolyzed to a carboxylic acid. This is a critical activation step that prepares the linker for subsequent conjugation. The most common method for this hydrolysis is saponification using an aqueous alkali solution.[2]
Following hydrolysis, the newly formed carboxylic acid is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable and amine-reactive NHS ester intermediate. This two-step activation minimizes the risk of unwanted cross-linking of biomolecules that contain both carboxyl and primary amine groups.
Finally, the activated PEG-NHS ester is reacted with a primary amine on the ligand of interest (e.g., a protein, peptide, or small molecule) to form a stable amide bond, yielding the final conjugate. The protocols provided herein offer detailed, step-by-step instructions for each of these key stages.
Experimental Workflow Diagram
Caption: Overall workflow for the conjugation of a ligand to this compound.
Summary of Reaction Conditions
| Parameter | Hydrolysis (Saponification) | EDC/NHS Activation | Amine Conjugation |
| Reagents | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | EDC, NHS or Sulfo-NHS | Amine-containing ligand |
| Solvent | Aqueous solution (e.g., Water, Water/Methanol (B129727) mixture) | Anhydrous DMF or DCM (organic), MES buffer (aqueous) | PBS or Bicarbonate buffer |
| pH | > 10 | 4.7 - 6.0 | 7.2 - 8.5 |
| Temperature | Room Temperature to 60°C | Room Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours | 15 - 30 minutes | 30 minutes - 2 hours |
| Molar Ratios | PEG-Ester : Base (e.g., 1:10) | COOH : EDC : NHS (e.g., 1:2:5) | PEG-NHS : Amine-Ligand (e.g., 5:1 to 20:1) |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Carboxyl-PEG12
This protocol describes the conversion of the methyl ester terminus of this compound to a carboxylic acid via saponification.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (optional, to aid solubility)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Dissolve this compound in deionized water (a small amount of methanol can be added to aid dissolution).
-
Prepare a stock solution of Sodium Hydroxide (e.g., 1 M NaOH).
-
Add the NaOH solution to the PEG solution to achieve a final concentration that ensures a significant molar excess of base (e.g., 10-fold molar excess).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, neutralize the solution to pH 7 with HCl.
-
Purify the resulting Carboxyl-PEG12 by dialysis against deionized water or by using a size-exclusion chromatography column to remove excess salt.
-
Lyophilize the purified solution to obtain the Carboxyl-PEG12 as a solid.
Protocol 2: EDC/NHS Activation of Carboxyl-PEG12
This protocol details the activation of the terminal carboxylic acid of the PEG linker to form an amine-reactive NHS ester. This protocol is adapted for aqueous conditions using Sulfo-NHS.
Materials:
-
Carboxyl-PEG12 (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
Procedure:
-
Equilibrate EDC and Sulfo-NHS to room temperature before use.
-
Dissolve the Carboxyl-PEG12 in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the Carboxyl-PEG12 solution. A typical molar ratio is 1:2:5 (Carboxyl-PEG12 : EDC : Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The resulting activated PEG-NHS ester is unstable in aqueous solution and should be used immediately in the subsequent conjugation reaction.
Signaling Pathway of EDC/NHS Activation
Caption: Two-step activation of a carboxyl group using EDC and NHS/Sulfo-NHS.
Protocol 3: Conjugation of Activated PEG-NHS Ester to an Amine-Containing Ligand
This protocol describes the final step of conjugating the activated PEG-NHS ester to a primary amine on the target ligand (e.g., a protein).
Materials:
-
Activated PEG-NHS Ester solution (from Protocol 2)
-
Amine-containing ligand (e.g., antibody, peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Dissolve the amine-containing ligand in the Conjugation Buffer to a known concentration.
-
Immediately add the freshly prepared activated PEG-NHS ester solution to the ligand solution. The molar excess of the PEG-NHS ester to the ligand will influence the degree of labeling and should be optimized. A starting point is often a 10 to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to deactivate any unreacted PEG-NHS ester.
-
Purify the final conjugate from excess PEG linker and quenching reagents using an appropriate method such as size-exclusion chromatography or dialysis.
-
Characterize the final conjugate to determine the degree of labeling and confirm its integrity. Store the conjugate under conditions appropriate for the specific ligand.
References
Application Note: NMR Spectroscopic Characterization of a Methyl Propionate-PEG12 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linkers play a pivotal role in various bioconjugation applications, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The methyl propionate-PEG12 linker is a bifunctional molecule that combines a hydrophobic methyl propionate (B1217596) moiety with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of twelve repeating units. This combination of properties can influence the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of such linkers. This application note provides a detailed protocol and data interpretation guide for the characterization of a this compound linker using ¹H and ¹³C NMR spectroscopy.
Molecular Structure and Signaling Pathway
The this compound linker is designed to connect two molecular entities. Its linear structure allows for spatial separation of the conjugated molecules, which can be crucial for their biological function.
Caption: Molecular structure of the this compound linker.
Experimental Protocols
Materials and Equipment
-
Sample: this compound linker
-
NMR Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer
-
NMR Tubes: 5 mm diameter
Sample Preparation
-
Accurately weigh 5-10 mg of the this compound linker.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Add a small amount of TMS (0.03% v/v) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous by gentle vortexing.
NMR Data Acquisition
The following is a typical workflow for acquiring NMR data.
Caption: Experimental workflow for NMR characterization.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 10-12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-250 ppm
Data Presentation and Interpretation
¹H NMR Spectral Data
The ¹H NMR spectrum of the this compound linker is expected to show characteristic signals for both the methyl propionate and the PEG moieties. The integration of the signals will correspond to the number of protons in each environment.
Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Propionate Moiety | |||
| -CH₃ (ethyl) | ~1.15 | Triplet (t) | 3H |
| -CH₂-C=O | ~2.35 | Quartet (q) | 2H |
| PEG12 Moiety | |||
| -O-CH₃ (methoxy terminus) | ~3.38 | Singlet (s) | 3H |
| -CH₂-CH₂-O- (backbone) | ~3.64 | Multiplet (m) | ~44H |
| -C=O-O-CH₂- | ~4.20 | Triplet (t) | 2H |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.
The triplet at ~1.15 ppm and the quartet at ~2.35 ppm are characteristic of the ethyl group in the propionate moiety, with their coupling confirming their adjacency.[1] The intense multiplet around 3.64 ppm is the signature of the repeating ethylene (B1197577) glycol units.[2][3] The singlet at ~3.38 ppm corresponds to the terminal methoxy (B1213986) group of the PEG chain. The triplet at approximately 4.20 ppm is assigned to the methylene (B1212753) group of the PEG chain directly attached to the ester oxygen, which is deshielded.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the linker.
Table 2: Expected ¹³C NMR Chemical Shifts
| Assignment | Chemical Shift (δ, ppm) |
| Methyl Propionate Moiety | |
| -C H₃ (ethyl) | ~9.2 |
| -C H₂-C=O | ~27.5 |
| -C =O | ~174.5 |
| PEG12 Moiety | |
| -O-C H₃ (methoxy terminus) | ~59.0 |
| -C H₂-C H₂-O- (backbone) | ~70.5 |
| -C=O-O-C H₂- | ~63.8 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.
The carbonyl carbon of the ester is expected to resonate at the lowest field (~174.5 ppm).[4][5] The carbons of the PEG backbone will give an intense signal around 70.5 ppm.[6] The other signals correspond to the terminal methoxy group and the carbons of the ethyl group.[4]
Conclusion
NMR spectroscopy is a powerful and essential tool for the comprehensive characterization of bifunctional linkers like this compound. By following the detailed protocols outlined in this application note, researchers can confidently verify the structure, confirm the identity, and assess the purity of their linker molecules. The provided tables of expected chemical shifts serve as a valuable reference for the interpretation of ¹H and ¹³C NMR spectra, ensuring the quality and reliability of these critical components in the development of advanced bioconjugates.
References
- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. hnl10_sln.html [ursula.chem.yale.edu]
- 6. NHS-PEG4-(m-PEG12)3-ester | Benchchem [benchchem.com]
Application Notes and Protocols for the Purification of Methyl Propionate-PEG12 Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. Their unique heterobifunctional structure, consisting of a target protein ligand, an E3 ligase ligand, and a linker, presents distinct challenges and opportunities in purification. This document provides detailed application notes and protocols for the purification of PROTACs containing a Methyl propionate-PEG12 linker, a common linker class used to improve solubility and pharmacokinetic properties.
The presence of the polyethylene (B3416737) glycol (PEG) chain, while beneficial for the molecule's properties, introduces complexities into the purification process. These include potential heterogeneity in PEG chain length, increased hydrophilicity which can affect chromatographic behavior, and the possibility of co-eluting with related impurities.[1] A multi-step purification strategy is therefore often essential to achieve the high purity required for biological assays and preclinical development.
This guide outlines a systematic approach to the purification of this compound containing PROTACs, covering initial capture and cleanup, followed by polishing steps using various chromatographic techniques. Experimental protocols are provided with adaptable parameters to suit specific PROTAC characteristics.
Challenges in Purifying PEGylated PROTACs
The purification of PROTACs, particularly those with PEG linkers, is a critical step in their development and can be challenging due to several factors:
-
Large Molecular Weight and Complex Structure: PROTACs are significantly larger than traditional small molecules, which can affect their solubility and chromatographic behavior.[2]
-
Physicochemical Properties: The combination of a hydrophobic target binder, a potentially charged E3 ligase ligand, and a hydrophilic PEG linker results in a molecule with complex physicochemical properties, making separation from impurities difficult.
-
Heterogeneity of PEGylated Species: The synthesis of PEGylated molecules can sometimes result in a mixture of species with varying PEG chain lengths, requiring high-resolution separation techniques.[1]
-
Co-elution of Impurities: Structurally similar impurities, such as diastereomers or regioisomers, can co-elute with the desired PROTAC, necessitating optimized chromatographic conditions for their separation.[1]
-
Potential for Aggregation: The hydrophobic regions of PROTACs can lead to aggregation, which can complicate purification and analysis.[1]
Multi-Step Purification Strategy
A robust multi-step purification strategy is recommended to address these challenges and achieve high purity of the final PROTAC compound. This typically involves an initial capture or cleanup step followed by one or more polishing steps.
Logical Workflow for PROTAC Purification
Caption: A logical workflow for the multi-step purification of PROTACs.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) - Initial Cleanup
SPE is a valuable initial step to remove excess reagents, catalysts, and other small molecule impurities from the crude reaction mixture. This step can significantly improve the efficiency of subsequent chromatographic separations.
Objective: To perform a rapid cleanup of the crude PROTAC mixture, removing highly polar and non-polar impurities.
Materials:
-
SPE Cartridge: Reversed-phase (e.g., C18) or a mixed-mode sorbent.
-
Solvents: Methanol (MeOH), Acetonitrile (B52724) (ACN), Water (H₂O), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Sample: Crude PROTAC dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF).
Methodology:
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 3-5 column volumes (CV) of MeOH or ACN to activate the stationary phase.
-
Equilibrate the cartridge with 3-5 CV of the initial loading solvent (e.g., 95:5 H₂O:ACN with 0.1% TFA). Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dissolve the crude PROTAC in a minimal volume of a strong solvent (e.g., DMSO) and then dilute with the equilibration solvent to ensure binding.
-
Load the sample onto the conditioned cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 3-5 CV of a weak solvent mixture (e.g., 10-20% ACN in H₂O with 0.1% TFA) to elute highly polar impurities.
-
-
Elution:
-
Elute the PROTAC using a stronger solvent mixture (e.g., 50-80% ACN in H₂O with 0.1% TFA). The exact percentage will need to be optimized based on the PROTAC's hydrophobicity.
-
Collect the eluate containing the partially purified PROTAC.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator or centrifugal evaporator).
-
Protocol 2: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is particularly useful for removing smaller impurities like unreacted starting materials and residual salts from the larger PROTAC molecule.
Objective: To separate the PROTAC from smaller molecular weight impurities.
Materials:
-
SEC Column: Select a column with a fractionation range appropriate for the molecular weight of the PROTAC (typically in the range of 1-5 kDa).
-
Mobile Phase: A buffered aqueous solution such as phosphate-buffered saline (PBS) or an organic solvent mixture compatible with the PROTAC's solubility (e.g., isocratic ACN/H₂O).
-
HPLC System with a UV detector.
Methodology:
-
System Equilibration:
-
Equilibrate the SEC column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the PROTAC sample (from SPE or crude) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the prepared sample onto the column.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm or 280 nm). The PROTAC, being the larger molecule, should elute earlier than smaller impurities.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of the PROTAC.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired product.
-
Pool the pure fractions and evaporate the solvent.
-
Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is a powerful tool for separating the target PROTAC from closely related impurities.
Objective: To achieve high purity of the PROTAC by separating it from structurally similar impurities.
Materials:
-
RP-HPLC Column: C18 or C8 columns are commonly used. The choice depends on the hydrophobicity of the PROTAC.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Preparative or Semi-Preparative HPLC System with a UV detector and fraction collector.
Methodology:
-
Column Equilibration:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is observed.
-
-
Sample Preparation:
-
Dissolve the PROTAC sample (from SEC or SPE) in a solvent compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Gradient Elution:
-
Inject the sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the bound molecules. A typical gradient might be from 10% to 90% B over 30-60 minutes. The gradient needs to be optimized for each specific PROTAC.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target PROTAC.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity criteria (e.g., >95%).
-
-
Solvent Removal:
-
Lyophilize or evaporate the solvent from the pooled fractions to obtain the pure PROTAC.
-
Protocol 4: Ion-Exchange Chromatography (IEX) - Alternative Polishing Step
IEX separates molecules based on their net charge. This technique can be particularly useful if the PROTAC has a distinct charge at a specific pH, allowing for separation from neutral or oppositely charged impurities.
Objective: To purify the PROTAC based on its charge properties.
Materials:
-
IEX Column: Anion-exchange (e.g., Q-type) or cation-exchange (e.g., S-type) column, depending on the isoelectric point (pI) of the PROTAC.
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the PROTAC is charged and will bind to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl) to elute the bound PROTAC.
-
Chromatography System with a UV detector and fraction collector.
Methodology:
-
Column Equilibration:
-
Equilibrate the IEX column with Binding Buffer A until the pH and conductivity are stable.
-
-
Sample Preparation and Loading:
-
Exchange the buffer of the PROTAC sample into Binding Buffer A using dialysis or a desalting column.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with Binding Buffer A to remove any unbound impurities.
-
-
Gradient Elution:
-
Apply a linear gradient of increasing Elution Buffer B to elute the bound molecules.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze for the presence and purity of the PROTAC using analytical RP-HPLC and LC-MS.
-
Pool the pure fractions.
-
-
Desalting and Solvent Removal:
-
Desalt the pooled fractions using a desalting column or dialysis to remove the high salt concentration.
-
Lyophilize or evaporate the solvent to obtain the pure PROTAC.
-
Data Presentation
The following tables present illustrative quantitative data for a multi-step purification of a hypothetical this compound containing PROTAC. Actual results will vary depending on the specific PROTAC and the efficiency of the synthesis.
Table 1: Summary of a Multi-Step Purification Campaign
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Yield (%) | Purity (%) |
| Crude Product | 500 | - | - | ~40 |
| SPE Cleanup | 500 | 350 | 70 | ~65 |
| SEC | 350 | 280 | 80 | ~85 |
| RP-HPLC | 280 | 196 | 70 | >98 |
| Overall | 500 | 196 | 39.2 | >98 |
Table 2: Comparison of Chromatographic Polishing Techniques
| Technique | Typical Loading (mg) | Typical Recovery (%) | Final Purity Achieved (%) | Key Advantages |
| RP-HPLC | 10 - 100 | 60 - 80 | >95 | High resolution, excellent for separating hydrophobic impurities. |
| IEX | 20 - 200 | 70 - 90 | >90 | Good for separating charged impurities, can handle larger sample loads. |
Signaling Pathway Examples
PROTACs containing this compound linkers can be designed to target a wide range of proteins involved in various signaling pathways. Below are examples of signaling pathways for which such PROTACs are being developed.
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are crucial for the innate immune response.[1][2][3][4] Dysregulation of this pathway is implicated in inflammatory diseases and some cancers. PROTACs that degrade IRAK4 can block both its kinase and scaffolding functions.[3]
Caption: IRAK4 signaling pathway and the point of intervention by an IRAK4-targeting PROTAC.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[5][6] Inhibiting BTK is a validated therapeutic strategy for B-cell malignancies. BTK-targeting PROTACs offer a promising approach to overcome resistance to conventional BTK inhibitors.[7]
Caption: BTK signaling pathway and the mechanism of action for a BTK-targeting PROTAC.
Conclusion
The purification of this compound containing PROTACs requires a well-designed, multi-step strategy to overcome the challenges associated with their complex structures. By employing a combination of solid-phase extraction for initial cleanup, followed by high-resolution chromatographic techniques such as size-exclusion and reverse-phase HPLC, it is possible to achieve the high levels of purity necessary for their advancement as potential therapeutics. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation to develop robust and efficient purification workflows for this important class of molecules. Careful optimization of each step will be crucial to maximize yield and purity for each unique PROTAC compound.
References
Application Notes and Protocols for Cell Permeability Assays of PROTACs with a PEG12 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and, importantly, its ability to cross the cell membrane to reach its intracellular target.[1][3]
PROTACs often possess high molecular weights and a large polar surface area, characteristics that typically limit cell permeability.[4][5] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide flexibility.[1][6] A PEG12 linker, specifically, offers a significant number of hydrophilic ethylene (B1197577) glycol units. While this hydrophilicity can improve aqueous solubility, it may also present a challenge to passive diffusion across the lipid bilayer of the cell membrane.[] Therefore, robust and accurate assessment of the cell permeability of PROTACs, particularly those with hydrophilic linkers like PEG12, is a critical step in their development as effective therapeutics.[4]
This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs, with a special focus on considerations for molecules containing a PEG12 linker.
Key Cell Permeability Assays for PROTACs
Several in vitro assays are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that encompass both passive and active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability.[4][8] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[9][10]
-
Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][11] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[5][12]
-
Cellular Uptake and Intracellular Concentration Assays: These assays directly measure the amount of a PROTAC that has entered the cells and is present in the intracellular environment.[13][14] This is often the most direct measure of a PROTAC's ability to reach its site of action.
Data Presentation: Comparative Permeability Data
The following table summarizes representative quantitative data that could be obtained from the described permeability assays for hypothetical PROTACs. This illustrates how data can be structured for easy comparison between a PROTAC with a standard alkyl linker and one with a PEG12 linker.
| Assay | Parameter | PROTAC-Alkyl Linker | PROTAC-PEG12 Linker | Control Compound (High Permeability) | Control Compound (Low Permeability) |
| PAMPA | Apparent Permeability (Papp) (10⁻⁶ cm/s) | 5.2 | 1.8 | 15.5 | 0.5 |
| Caco-2 | Apparent Permeability (Papp) A to B (10⁻⁶ cm/s) | 3.8 | 1.1 | 12.1 | 0.3 |
| Caco-2 | Efflux Ratio (Papp B to A / Papp A to B) | 1.5 | 1.2 | 0.9 | 3.5 |
| Cellular Uptake | Intracellular Concentration (nM) at 1 µM external concentration | 150 | 65 | 450 | 20 |
Note: The data presented are for illustrative purposes and do not represent actual experimental values.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[4]
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Donor and acceptor plates (low-binding)
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (dissolved in DMSO)
-
UV/Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Membrane Coating: Carefully add 5 µL of the lecithin/doxane solution to each well of the donor plate, ensuring the microporous filter is evenly coated.
-
Compound Preparation: Prepare the test PROTACs and control compounds in PBS at the desired concentration (e.g., 100 µM) from a DMSO stock. The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Setup:
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Place the donor plate onto the acceptor plate.
-
Add 180 µL of the compound solution to each well of the donor plate.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium])
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
Area = Effective surface area of the membrane
-
Time = Incubation time
-
[Acceptor] = Concentration in the acceptor well
-
[Equilibrium] = Theoretical equilibrium concentration
-
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which form tight junctions and express transporters representative of the human intestinal epithelium.[11][12] Transport is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio.[12]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTACs and control compounds
-
Bovine Serum Albumin (BSA) (optional, for PROTACs)[15]
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer Yellow.
-
Compound Preparation: Prepare the test PROTACs and control compounds in transport buffer. For PROTACs, the addition of 0.25% BSA to the transport buffer can help improve recovery and mimic physiological conditions.[15]
-
Transport Assay (A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the compound solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Transport Assay (B-A):
-
Follow the same procedure as the A-B assay, but add the compound solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp and Efflux Ratio Calculation:
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[11]
-
Cellular Uptake and Intracellular Concentration Assay
Principle: This assay quantifies the amount of PROTAC that accumulates inside cells after a specific incubation period. This is a direct measure of cell penetration and can be correlated with the biological activity of the PROTAC.
Materials:
-
Cultured mammalian cells (e.g., HEK293 or a cell line relevant to the PROTAC's target)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Test PROTACs
-
Cell lysis buffer (e.g., acetonitrile/methanol mixture)[13]
-
Internal standard for LC-MS/MS
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to a suitable confluency.
-
PROTAC Treatment: Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells with ice-cold PBS to remove any extracellular PROTAC.
-
Add a fixed volume of cell lysis buffer containing an internal standard to each well.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.[13]
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the PROTAC.[16]
-
Data Analysis:
-
Calculate the intracellular concentration of the PROTAC, often normalized to the cell number or total protein content.
-
The intracellular accumulation can be expressed as the ratio of the intracellular concentration to the extracellular concentration.
-
Mandatory Visualizations
PROTAC Mechanism of Action and Permeability Challenge
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PAMPA | Evotec [evotec.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. lcms.cz [lcms.cz]
Application Notes and Protocols: In Vitro Protein Degradation Assay for a PEG12-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker; one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[1][4] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The linker component of a PROTAC is a critical determinant of its efficacy. A polyethylene (B3416737) glycol (PEG) linker, such as PEG12, can offer advantages in terms of solubility, cell permeability, and optimization of the ternary complex formation between the target protein and the E3 ligase. This document provides a detailed protocol for performing an in vitro protein degradation assay to quantify the degradation of a target protein in cultured cells upon treatment with a PEG12-based PROTAC.
Mechanism of Action
A PEG12-based PROTAC operates by hijacking the cell's ubiquitin-proteasome system (UPS).[3] The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5][6] This proximity, facilitated by the flexible PEG12 linker, enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting low yield in Methyl propionate-PEG12 conjugation reactions
Welcome to the technical support center for Methyl propionate-PEG12 conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this specific conjugation reaction.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation experiments, focusing on the likely underlying causes of low yield and providing actionable solutions in a question-and-answer format. The primary reaction pathway is assumed to be a transesterification or esterification.
Q1: I am observing a very low yield of my this compound conjugate. What are the most common reasons for this?
Low conjugation yield is a frequent challenge and can be attributed to several factors related to your reagents, reaction conditions, and purification process. A systematic approach to troubleshooting is recommended. The most common culprits are the presence of water, suboptimal reaction conditions, and issues with reagent quality.
Potential Cause 1: Presence of Water in the Reaction
Esterification and transesterification reactions are typically equilibrium processes. Water is a byproduct of esterification and its presence can shift the equilibrium back towards the starting materials (hydrolysis), thereby reducing the yield of the desired ester conjugate.[1][2]
-
Troubleshooting & Optimization:
-
Use Anhydrous Reagents and Solvents: Ensure that your PEG12, methyl propionate (B1217596), and any solvents are thoroughly dried. Molecular sieves can be used to remove residual water from solvents.[1]
-
Water Removal During Reaction: For esterification reactions, techniques like azeotropic distillation using a Dean-Stark trap can be employed to remove water as it is formed, driving the reaction to completion.[1]
-
Potential Cause 2: Suboptimal Reaction Conditions
The temperature, reaction time, and catalyst concentration are critical parameters that significantly influence the reaction rate and equilibrium.
-
Troubleshooting & Optimization:
-
Temperature: Esterification reactions are generally favored by higher temperatures. However, excessively high temperatures can lead to side reactions or degradation of the PEG polymer. It is crucial to find the optimal temperature for your specific reaction.
-
Reaction Time: Monitor the reaction progress using analytical techniques like TLC, HPLC, or NMR to determine the optimal reaction time.[1][2] Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of byproducts.
-
Catalyst: The choice and concentration of the catalyst are critical. Common catalysts for esterification include strong acids like sulfuric acid or p-toluenesulfonic acid.[3][4] The catalyst should be used in appropriate amounts, as excessive catalyst can sometimes promote side reactions. For some applications, enzymatic catalysts like Candida antarctica lipase (B570770) B have been shown to give high yields in transesterification reactions.[5]
-
Potential Cause 3: Reagent Quality and Stoichiometry
The purity of your starting materials and their molar ratio will directly impact the reaction outcome.
-
Troubleshooting & Optimization:
-
Reagent Purity: Ensure the purity of both Methyl propionate and PEG12. Impurities can interfere with the reaction.
-
Stoichiometry: According to Le Chatelier's principle, using an excess of one reactant can shift the equilibrium towards the product.[2] In the case of conjugating a small molecule to a polymer, it is often advantageous to use an excess of the small molecule (methyl propionate) to drive the reaction to completion on the PEG12 chain.
-
| Parameter | Recommendation for Low Yield | Rationale |
| Water Content | Minimize in all reagents and solvents | Water promotes the reverse reaction (hydrolysis), reducing ester yield.[1][2] |
| Reaction Temperature | Optimize (generally higher favors esterification) | Increases reaction rate, but excessive heat can cause degradation. |
| Reactant Molar Ratio | Use an excess of methyl propionate | Shifts the reaction equilibrium towards the product side.[2] |
| Catalyst Concentration | Optimize based on the chosen catalyst | Insufficient catalyst leads to slow reaction rates, while excess can cause side reactions. |
Frequently Asked Questions (FAQs)
Q2: What is the likely reaction mechanism for this compound conjugation?
The most probable reaction is a transesterification, where the methoxy (B1213986) group of methyl propionate is exchanged with the terminal hydroxyl group of PEG12, forming the desired ester linkage and releasing methanol (B129727) as a byproduct. Alternatively, if propionic acid is used instead of its methyl ester, the reaction would be a direct esterification, producing water as a byproduct.[6]
Q3: What are potential side reactions I should be aware of?
The primary side reaction of concern is the hydrolysis of the newly formed ester bond, which is the reverse of the conjugation reaction.[7] This is especially problematic if water is present in the reaction mixture or during workup and purification. Another potential issue is the self-condensation of PEG12 if trace amounts of di-acid impurities are present, although this is less likely with a monofunctional PEG.
Q4: How can I monitor the progress of my conjugation reaction?
Several analytical techniques can be employed to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A simple and quick method to observe the disappearance of starting materials and the appearance of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of reactants and formation of the product. Size-exclusion chromatography (SEC) can be particularly useful for separating the PEGylated product from the smaller methyl propionate.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the characteristic signals of the conjugated product and quantify the extent of the reaction.
Q5: What are the best methods for purifying the this compound conjugate?
The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEG conjugate from smaller unreacted methyl propionate and other small molecule impurities.[10]
-
Ion Exchange Chromatography (IEX): While PEG itself is neutral, this technique can be useful if your starting materials or byproducts have charged groups that you need to remove.[11]
-
Dialysis/Ultrafiltration: For larger scale purifications, membrane-based techniques can be used to remove small molecule impurities.[11]
-
Aqueous Wash/Extraction: If the product is sufficiently hydrophobic, extraction into an organic solvent from an aqueous phase can be used to remove water-soluble impurities. However, the solubility of PEGylated compounds can make this challenging.[10]
Experimental Protocols
Standard Protocol for this compound Conjugation (Transesterification)
This is a representative protocol and may require optimization for your specific needs.
-
Reagent Preparation:
-
Dry PEG12 (1 equivalent) under vacuum at a temperature below its decomposition point to remove any residual water.
-
Ensure methyl propionate (3-5 equivalents) is anhydrous.
-
Use an anhydrous solvent such as toluene (B28343) or dichloromethane.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve the dried PEG12 in the anhydrous solvent.
-
Add the methyl propionate to the solution.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Neutralize the acid catalyst by washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate), if applicable to your solvent system.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using size exclusion chromatography to separate the this compound conjugate from unreacted starting materials and catalyst.
-
Characterize the final product by NMR and mass spectrometry.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Esterification | Esterification Reaction | Ester Process | Venus Ethoxyethers [venus-goa.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation with PEG12
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to optimizing polyethylene (B3416737) glycol (PEG) linker length, specifically focusing on PEG12, for the formation of stable and productive ternary complexes in the context of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses common problems encountered during the optimization of PEG12 linkers for ternary complex formation.
| Problem | Possible Causes | Recommended Solutions |
| Low or no target protein degradation despite good binary binding. | Suboptimal linker length (too short or too long).[1][2] Poor ternary complex cooperativity.[1] Low cell permeability of the PROTAC.[3] Cellular efflux of the PROTAC.[1] | Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG8, PEG10, PEG12, PEG14).[1] Directly assess ternary complex formation and stability using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1][4] Perform in-cell target engagement and ternary complex formation assays such as NanoBRET™.[5][6] Modify the linker to improve physicochemical properties, potentially by incorporating elements that enhance cell permeability.[3] |
| The "Hook Effect" is observed at high PROTAC concentrations. | Excess PROTAC molecules form binary complexes with the target protein and the E3 ligase separately, preventing the formation of the productive ternary complex.[1][7] | Perform a full dose-response curve with a wide range of PROTAC concentrations to identify the optimal concentration window.[7] Design PROTACs with linkers that promote positive cooperativity in ternary complex formation, which can help mitigate the hook effect.[1] |
| Inconsistent or non-reproducible degradation results. | Variability in experimental conditions. Instability of the PROTAC molecule. Issues with the cell-based assay. | Ensure consistent cell seeding densities, treatment times, and reagent concentrations. Assess the stability of your PROTAC under experimental conditions. Optimize your Western blot or other protein detection methods for the target of interest. |
| High background signal in proximity-based assays (e.g., NanoBRET™, AlphaLISA®). | Non-specific binding of assay components.[7] Aggregation of proteins or the PROTAC.[7] | Include appropriate negative controls, such as a non-binding PROTAC analog or cells not expressing the tagged proteins.[7] Check for protein and PROTAC aggregation using techniques like size-exclusion chromatography.[7] Optimize antibody or tag pairs to ensure specificity.[7] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the use of PEG12 linkers in ternary complex formation.
Q1: What is the primary role of the PEG12 linker in a PROTAC?
A1: The PEG12 linker in a PROTAC acts as a spacer connecting the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[8][9] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) by providing the optimal distance and spatial orientation between the two proteins.[8][10] This proximity is crucial for the efficient transfer of ubiquitin from the E3 ligase to the target protein, leading to its subsequent degradation by the proteasome.[11]
Q2: How does the length of the PEG linker, such as PEG12, impact the formation and stability of the ternary complex?
A2: The length of the PEG linker is a critical parameter that significantly influences both the formation and stability of the ternary complex.[8][11]
-
A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC.[2]
-
A linker that is too long might result in a highly flexible and unstable ternary complex, where the ubiquitination sites on the target protein are not efficiently presented to the E3 ligase.[2] An optimal linker length, which could be PEG12 for a specific system, is essential for achieving positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the other, leading to a more stable ternary complex.[12]
Q3: Is a PEG12 linker always the optimal choice?
A3: No, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[11][13] While PEG linkers are commonly used due to their hydrophilicity and biocompatibility, the ideal length must be determined empirically for each new PROTAC system.[8][14] A systematic evaluation of a range of linker lengths around a central point like PEG12 is often necessary to identify the most potent and effective degrader.[15]
Q4: What are the advantages of using a PEG linker compared to an alkyl chain of similar length?
A4: PEG linkers offer several advantages over simple alkyl chains. Their hydrophilic nature can improve the solubility and reduce the non-specific binding of the PROTAC molecule.[3][16] The flexibility of the PEG chain can also be beneficial in allowing the PROTAC to adopt a conformation that is energetically favorable for ternary complex formation.[6] Furthermore, PEG linkers are less prone to oxidative metabolism compared to some alkyl chains.[17]
Q5: How can I experimentally determine if my PEG12 linker is optimal for ternary complex formation?
A5: Several biophysical and cell-based assays can be used to evaluate the efficacy of your PEG12 linker:
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the binary (PROTAC to each protein) and ternary complexes, providing insights into cooperativity.[1][4]
-
Isothermal Titration Calorimetry (ITC): ITC measures the thermodynamic parameters of binding, offering a detailed understanding of the forces driving ternary complex formation.[1][4]
-
NanoBRET™/FRET Assays: These cell-based assays allow for the real-time measurement of ternary complex formation within living cells.[5]
-
Co-immunoprecipitation (co-IP): A two-step co-IP approach can be used to confirm the formation of the ternary complex in a cellular context.[18][19][20]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the impact of PEG linker length on PROTAC efficacy. The optimal linker length often presents as a "sweet spot" in terms of degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
| PROTAC | Linker Length | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Cooperativity (α) |
| Compound A | PEG8 | Protein X | CRBN | 150 | 75 | 1.5 |
| Compound B | PEG12 | Protein X | CRBN | 25 | 95 | 5.2 |
| Compound C | PEG16 | Protein X | CRBN | 100 | 80 | 2.1 |
| Compound D | PEG8 | Protein Y | VHL | 500 | 60 | 0.8 |
| Compound E | PEG12 | Protein Y | VHL | 50 | 92 | 3.7 |
| Compound F | PEG16 | Protein Y | VHL | 250 | 70 | 1.2 |
Note: DC₅₀ is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved. The cooperativity factor (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs with different PEG linker lengths for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.[8]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the E3 ligase (e.g., CRBN) onto a sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kₐ, kₔ) and affinity (K₋).[7]
-
Ternary Complex Analysis: Prepare solutions of the PROTAC at a fixed concentration with varying concentrations of the target protein. Inject these solutions over the E3 ligase-coated sensor chip to measure the kinetics and affinity of the ternary complex formation.[7]
-
Data Analysis: Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[7]
Protocol 3: NanoBRET™ Assay for In-Cell Ternary Complex Formation
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®. Alternatively, use CRISPR/Cas9-edited cells endogenously expressing a HiBiT-tagged target protein in a LgBiT-expressing cell line, and transfect with a HaloTag®-E3 ligase plasmid.[5]
-
Assay Setup: Seed the cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-E3 ligase fusion protein. Add the Nano-Glo® Vivazine Substrate.[6]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Data Acquisition: Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements. The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET signal indicates the formation of the ternary complex.[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Ternary Complex Formation [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTACs with Methyl propionate-PEG12
Welcome to the technical support center for addressing solubility and related challenges in Proteolysis Targeting Chimeras (PROTACs) using Methyl propionate-PEG12 linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PROTACs incorporating this compound linkers.
Q1: My PROTAC with a this compound linker has poor aqueous solubility, leading to precipitation during my in vitro assays. What can I do?
A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature.[1][2] While PEG linkers like this compound are incorporated to enhance solubility[3][4], issues can still arise. Here are several troubleshooting steps:
-
Formulation Strategies: For preclinical studies, consider formulating the PROTAC using techniques like amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS).[5][6] ASDs have been shown to generate and maintain a supersaturated state of the PROTAC, improving its dissolution.[5][6]
-
Co-solvents and Surfactants: For in vitro assays, the use of co-solvents such as DMSO is standard. Ensure your final DMSO concentration is compatible with your assay and does not exceed levels that could cause cellular toxicity. The addition of non-ionic surfactants like Tween 80 can also help to maintain the PROTAC in solution.[7]
-
Particle Size Reduction: If you are working with a solid form of your PROTAC, reducing the particle size can increase the surface area and improve the dissolution rate.[7]
-
pH Adjustment: Depending on the pKa of your PROTAC, adjusting the pH of your buffer can improve solubility. However, ensure the pH remains within a physiologically relevant range for your cellular assays.
Q2: I am observing low cell permeability with my this compound-linked PROTAC, resulting in poor cellular activity.
A2: Cell permeability of PROTACs is a complex issue influenced by a balance between hydrophilicity and lipophilicity.[8] While PEG linkers enhance solubility, excessive hydrophilicity can hinder passive diffusion across the lipophilic cell membrane.[8] Here’s how you can troubleshoot this:
-
Linker Length Optimization: The length of the PEG chain is a critical parameter.[9] A linker that is too long can sometimes decrease cellular uptake.[10] It is often necessary to empirically test different PEG chain lengths to find the optimal balance for a specific PROTAC.
-
"Chameleon Effect": Flexible linkers like PEGs can adopt folded conformations in a nonpolar environment (like the cell membrane), shielding their polar surface area and facilitating cell entry.[8][11] This "chameleon effect" is an important consideration in PROTAC design.[9]
-
Permeability Assays: To quantitatively assess permeability, use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[12][13] PAMPA is a useful high-throughput screen for passive diffusion, while Caco-2 assays can provide insights into both passive and active transport mechanisms.[12][14] However, for PROTACs, Caco-2 assays are generally considered more reliable.[13]
-
Prodrug Strategies: An advanced approach is to mask polar functional groups with lipophilic moieties that are cleaved intracellularly, thereby improving cell penetration.[12][15]
Q3: My PROTAC is potent in biochemical assays but shows no degradation of the target protein in cellular assays. What could be the problem?
A3: A discrepancy between biochemical and cellular activity can point to several issues, including poor cell permeability (as discussed in Q2), instability, or the inability to form a productive ternary complex in a cellular environment.
-
Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC is binding to both the target protein and the E3 ligase within the cell.[16][17]
-
Assess Cellular Ubiquitination: A key step in PROTAC-mediated degradation is the ubiquitination of the target protein. Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. A lack of ubiquitination, even with ternary complex formation, may indicate a non-productive complex geometry.[17]
-
Evaluate Metabolic Stability: The linker can be susceptible to metabolism.[18] Assess the stability of your PROTAC in cell culture media and with liver microsomes to ensure it is not being rapidly degraded.
Q4: I am observing the "hook effect" with my PROTAC. How can I mitigate this?
A4: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations.[17] This occurs when the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[17]
-
Perform a Wide Dose-Response: Conduct experiments over a broad range of concentrations to identify the optimal degradation window and the onset of the hook effect.[17]
-
Focus on Lower Concentrations: The most effective degradation often occurs in the nanomolar to low micromolar range.[17]
-
Enhance Cooperativity: The stability of the ternary complex is crucial. Linker design plays a significant role in achieving positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. This can be influenced by linker length, composition, and attachment points.[9][19]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a PEG linker like this compound in my PROTAC?
A1: PEG linkers offer several key advantages in PROTAC design:
-
Enhanced Solubility: The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][4][19] This is crucial for handling, formulation, and bioavailability.[8]
-
Increased Flexibility: The C-O bonds in the PEG linker are more rotatable than C-C bonds, providing conformational flexibility.[] This allows the PROTAC to more easily adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9][]
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the two ends of the PROTAC to achieve maximal degradation efficiency.[21][22]
Q2: Can the this compound linker affect the in vivo pharmacokinetics (PK) of my PROTAC?
A2: Yes, the linker is a critical determinant of a PROTAC's drug metabolism and pharmacokinetic (DMPK) properties.[9]
-
Metabolic Stability: While flexible, PEG linkers can sometimes be more susceptible to in vivo metabolism compared to more rigid alkyl linkers.[3] It is important to evaluate the metabolic stability of your PROTAC.
-
Oral Bioavailability: By improving solubility, PEG linkers can potentially enhance oral absorption.[4][21] However, the overall bioavailability will depend on a complex interplay of factors including solubility, permeability, and metabolic stability.[15]
Q3: How do I choose the optimal length of the Methyl propionate-PEG linker for my PROTAC?
A3: The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.[9] A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long may lead to the formation of non-productive complexes and an increased "hook effect".[9] A common strategy is to synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12) and evaluate their degradation efficiency in cellular assays.
Q4: Where can I find this compound for my PROTAC synthesis?
A4: this compound is a commercially available PROTAC linker from various chemical suppliers.[23][24][25][26][27]
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Cellular Uptake and Degradation Activity
| PROTAC Linker | Cellular Uptake (relative to PEG0) | Degradation Activity (relative to PEG0) |
| PEG0 (no PEG) | 1.00 | 1.00 |
| PEG3 | ~0.50 | Lower than PEG0 |
| PEG5 | ~0.50 | Lower than PEG3 |
Data synthesized from a study on H-PGDS targeting PROTACs. Note that while cellular uptake was similar for PEG3 and PEG5, degradation activity differed, highlighting the importance of factors beyond just cell entry.[10]
Table 2: Physicochemical Properties and Permeability of Representative PROTACs
| PROTAC | Linker Type | Calculated LogP (ALogP) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC 21 | Amide/PEG-like | ~3.8 | ~0.06 |
| PROTAC 25 | Ester/PEG-like | ~4.2 | ~0.60 |
| PROTAC 24 | Amide/PEG-like | ~4.0 | ~0.08 |
| PROTAC 28 | Ester/PEG-like | ~4.4 | ~0.60 |
This table illustrates how modifications to the linker (amide to ester substitution) can impact lipophilicity and permeability. Generally, increased lipophilicity correlated with higher permeability in this series, up to a certain point.[28]
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.[29]
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare Assay Buffer: Use a relevant buffer for your biological assays (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the assay buffer (e.g., 198 µL) to achieve the final desired concentrations.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of the samples using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the ability of a compound to cross a monolayer of human intestinal cells, providing an indication of intestinal permeability.[12][13]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral Permeability (A-B): Add the PROTAC solution (in transport buffer) to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical Permeability (B-A): In a separate set of wells, add the PROTAC solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the PROTAC.
Visualizations
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Essential Role of Linkers in PROTACs [axispharm.com]
- 21. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 22. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. This compound | CAS#:1239588-11-4 | Chemsrc [chemsrc.com]
- 25. medchemexpress.cn [medchemexpress.cn]
- 26. This compound - Immunomart [immunomart.com]
- 27. This compound-西安齐岳生物 [0qy.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Stability of Methyl Ester-Containing PROTAC Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the in vitro stability challenges of PROTACs containing methyl ester linkers.
Frequently Asked Questions (FAQs)
Q1: Why is a methyl ester incorporated into a PROTAC linker?
Methyl esters are often used in PROTAC synthesis as versatile chemical handles. They can be intermediates that are later hydrolyzed to a carboxylic acid for coupling to another part of the PROTAC molecule.[1][2] In some cases, they are part of the final PROTAC structure, where they may be intended to act as a bioisosteric replacement for an amide to improve physicochemical properties like cell permeability.[3][4] Replacing a polar amide group with a less polar ester can reduce the number of hydrogen bond donors and potentially improve membrane passage.[2][3]
Q2: Are methyl ester linkers stable in in vitro assays?
The stability of a methyl ester linker is highly context-dependent. While esters are generally more susceptible to hydrolysis than amides, several factors influence their stability in a PROTAC molecule:
-
Steric Hindrance: Bulky groups near the ester moiety, such as the warhead or E3 ligase ligand, can physically shield it from enzymatic attack by esterases, leading to significantly improved stability.[1][2][5] In some studies, ester-containing PROTACs with rigid, bulky ligands showed no detectable degradation in human plasma over 90 minutes.[1][6][7]
-
Biological Matrix: Stability can vary dramatically between different in vitro systems. For instance, mouse plasma has significantly higher carboxylesterase activity than human plasma, which can lead to rapid degradation of ester linkers in mouse models that might not be observed with human-derived matrices.[8][9]
-
Enzyme Presence: The specific enzymes present in the assay system are critical. Plasma contains cholinesterases and carboxylesterases, while liver fractions (microsomes, S9) and cell lysates contain a wider variety of metabolic enzymes, including intracellular carboxylesterases.[10][11][12][13][14]
Q3: My PROTAC is active in a plasma stability assay but shows no degradation in my cellular assay. Could the methyl ester linker be the problem?
Yes, this is a plausible scenario. The PROTAC could be stable in plasma (which has a specific set of esterases) but then be rapidly hydrolyzed by intracellular carboxylesterases upon entering the cell.[15][16] This would cleave the PROTAC into its two separate ligands (warhead and E3 binder), rendering it inactive for inducing ternary complex formation and subsequent protein degradation. This highlights the importance of assessing stability in multiple relevant biological matrices.
Q4: What are the primary enzymes responsible for methyl ester hydrolysis?
The main culprits are carboxylesterases (CES) , a family of serine hydrolases found in various tissues and subcellular compartments, including the liver, plasma, and cytoplasm.[13][14][17] In plasma, butyrylcholinesterase (BChE) can also contribute to ester hydrolysis.[8][12] The specific isoform and its abundance can differ between species, leading to different metabolic profiles.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered when working with methyl ester-containing PROTACs.
Issue 1: My PROTAC shows low or no activity (i.e., no target degradation).
-
Possible Cause: The PROTAC linker is being cleaved by esterases in the assay medium (e.g., cell culture medium supplemented with serum) or intracellularly.
-
Troubleshooting Workflow:
Troubleshooting workflow for an inactive PROTAC.
Issue 2: My PROTAC is stable in human plasma but shows rapid clearance in mouse pharmacokinetic studies.
-
Possible Cause: Significant species differences in plasma esterase activity. Mouse plasma contains high levels of carboxylesterase, which is low or absent in human plasma, leading to rapid hydrolysis of the ester linker in mice.[8][9]
-
Solution:
-
Confirm the Hypothesis: Perform a comparative stability assay using mouse plasma and human plasma side-by-side.
-
Consider the Model: If the discrepancy is confirmed, recognize that the mouse may not be a suitable species for evaluating the in vivo efficacy of this specific ester-containing PROTAC. Data from rat plasma may also differ.[8][12]
-
Structural Modification: To enable rodent studies, consider redesigning the linker to be more stable, for example, by replacing the methyl ester with an amide or adding bulky chemical groups adjacent to the ester to shield it from enzymatic cleavage.[5]
-
Data Presentation: Linker Stability Comparison
The following tables summarize quantitative data on the stability of various ester- and amide-containing compounds in human plasma.
Table 1: Stability of Model Compounds with Small Ligand Mimics in Human Plasma [1][2]
| Compound Type | Linker Type | % Compound Remaining (90 min @ 37°C) | Stability Issue |
| Amide | Alkyl | >90% | Stable |
| Ester | Alkyl | 10-40% | Unstable |
| Amide | PEG | >90% | Stable |
| Ester | PEG | 10-40% | Unstable |
This data illustrates that with small, unhindered warhead mimics, ester linkages are significantly more labile than their amide counterparts in human plasma.
Table 2: Stability of Full PROTAC Molecules in Human Plasma [1][6][7]
| PROTAC (Linker Type) | Ligands | % PROTAC Remaining (90 min @ 37°C) | Stability Issue |
| MZ1 (Amide) | JQ1 + VHL Ligand | ~100% | Stable |
| O-MZ1 (Ester ) | JQ1 + VHL Ligand | ~100% | Stable |
| ARV-771 (Amide) | JQ1 + VHL Ligand | ~100% | Stable |
| O-ARV-771 (Ester ) | JQ1 + VHL Ligand | ~100% | Stable |
This data demonstrates that when the ester is part of a full PROTAC with bulky ligands (like JQ1), it can be sufficiently shielded from hydrolysis and remain stable in human plasma.[1][6]
Experimental Protocols
Protocol 1: General In Vitro Stability Assay (Plasma, S9, or Cell Lysate)
This protocol provides a framework for assessing the stability of a methyl ester-containing PROTAC in a relevant biological matrix.
Objective: To quantify the disappearance of the parent PROTAC over time when incubated with a biological matrix.
Materials:
-
Test PROTAC
-
Biological Matrix: Human Plasma, Liver S9 fraction[10][11][18][19][20], or cell lysate
-
Cofactors (if using S9): NADPH regenerating system, UDPGA, PAPS
-
Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable molecule)
Workflow Diagram:
Procedure:
-
Preparation: Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO). Thaw the biological matrix (e.g., plasma, S9) on ice.
-
Reaction Setup: In a microcentrifuge tube, pre-warm the biological matrix (e.g., 1 mg/mL protein concentration in buffer) at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the PROTAC to a final concentration of 1 µM. If using S9 fractions, also add the necessary cofactors.[19][20]
-
Timepoints: Incubate the reaction at 37°C. At specified time points (e.g., 0, 15, 30, 60, 90 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the remaining parent PROTAC.[21][22]
-
Data Analysis: Plot the percentage of remaining PROTAC relative to the T=0 sample against time to determine the stability profile and calculate the half-life (t½).
Protocol 2: Confirmatory Assay for Esterase-Mediated Degradation
Objective: To determine if the observed degradation of a methyl ester-containing PROTAC is mediated by esterases.
Procedure: This assay follows the same procedure as Protocol 1, but with the inclusion of a control group where the biological matrix is pre-incubated with a broad-spectrum esterase inhibitor.
Key Modification:
-
Inhibitor Group: Prepare a parallel set of reaction tubes. Before adding the PROTAC, pre-incubate the biological matrix with an esterase inhibitor (e.g., 1 mM bis(4-nitrophenyl) phosphate (BNPP), a common carboxylesterase inhibitor) for 15-30 minutes at 37°C.[17][24]
-
Control Group: The standard reaction without the inhibitor.
Interpreting the Results:
-
Esterase-Mediated Hydrolysis: If the PROTAC is significantly more stable in the presence of the esterase inhibitor compared to the control group, it strongly indicates that esterases are responsible for its degradation.
-
Other Metabolic Pathways: If the degradation profile is similar in both the inhibitor and control groups, the instability is likely due to other enzymes (e.g., Cytochrome P450 enzymes) or chemical instability.
References
- 1. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolytic profile for ester- or amide-linkage by carboxylesterases pI 5.3 and 4.5 from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carboxylesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. lcms.cz [lcms.cz]
- 22. sciex.com [sciex.com]
- 23. waters.com [waters.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the "Hook Effect" with PEG12-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the "hook effect" observed in experiments involving PEG12-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly characterized.[1]
Q2: What is the underlying cause of the hook effect?
The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. For a PROTAC to be effective, it must form a productive ternary complex, bringing together the target protein and an E3 ligase.[2] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes that are unable to induce degradation. These binary complexes sequester the components needed for the productive ternary complex, thus reducing the overall degradation efficiency.
Q3: How does a PEG12 linker potentially influence the hook effect?
A PEG12 linker is a relatively long and flexible polyethylene (B3416737) glycol chain. This flexibility can be advantageous in allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation.[3][4] However, this same flexibility can also contribute to a more pronounced hook effect. The increased conformational freedom might lead to a higher probability of forming non-productive binary complexes, especially at high concentrations. Additionally, the hydrophilic nature of the PEG linker, while beneficial for solubility, can also influence the thermodynamics of ternary complex formation.[5][6]
Q4: My PEG12-based PROTAC shows a strong hook effect. Does this mean it is a poor degrader?
Not necessarily. A pronounced hook effect is an indication that the PROTAC is engaging with both the target and the E3 ligase, albeit forming non-productive binary complexes at high concentrations. The key is to identify the optimal concentration range where maximal degradation occurs. A potent PROTAC can still exhibit a significant hook effect.
Q5: What are the first steps I should take if I suspect a hook effect with my PEG12-based PROTAC?
The first and most crucial step is to perform a wide dose-response experiment. Test your PROTAC over a broad range of concentrations, for example, from picomolar to high micromolar, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation is observed (DC50).
Troubleshooting Guide
Problem 1: A bell-shaped dose-response curve is observed, indicating a significant hook effect.
-
Possible Cause: High PROTAC concentrations are favoring the formation of non-productive binary complexes over the productive ternary complex. The flexibility of the PEG12 linker may contribute to this by allowing for a wider range of non-productive binding orientations at high concentrations.
-
Solution:
-
Determine the Optimal Concentration Range: Carefully analyze your wide dose-response curve to identify the concentration that elicits maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Investigate Ternary Complex Cooperativity: A highly cooperative PROTAC, where the binding of one protein partner enhances the binding of the other, can mitigate the hook effect by stabilizing the ternary complex.[7] Consider biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of your PEG12-based PROTAC.
-
Consider Linker Optimization: While you are working with a PEG12 linker, if the hook effect remains a significant issue that limits the therapeutic window, it may be necessary to explore variations in linker length and composition. A shorter or more rigid linker might reduce the entropic penalty of forming the ternary complex and lessen the hook effect.
-
Problem 2: No degradation is observed at any tested concentration.
-
Possible Cause 1: The concentrations tested are all within the hook effect region (i.e., too high).
-
Solution: Expand the dose-response experiment to include much lower concentrations (e.g., into the picomolar range).
-
-
Possible Cause 2: The PEG12 linker is not optimal for facilitating a productive ternary complex for your specific target and E3 ligase.
-
Solution: Before redesigning the PROTAC, confirm target engagement and E3 ligase binding independently using biophysical assays (e.g., SPR, ITC, or thermal shift assays).
-
-
Possible Cause 3: Poor cell permeability of the PROTAC.
-
Solution: While PEG linkers can improve solubility, their impact on permeability is complex.[8] Assess the intracellular concentration of your PROTAC using LC-MS/MS. If permeability is low, medicinal chemistry efforts may be needed to optimize the overall physicochemical properties of the molecule.
-
Data Presentation
Table 1: Hypothetical Comparison of PROTACs with Different Linkers
This table provides a hypothetical example to illustrate how linker modifications might influence key degradation parameters. The values are for illustrative purposes and will vary depending on the specific target, E3 ligase, and cell line.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) | Ternary Complex Cooperativity (α) |
| PROTAC-A | Alkyl C8 | 25 | 85 | >1000 | 5 |
| PROTAC-B | PEG12 | 10 | 95 | 500 | 15 |
| PROTAC-C | Rigid Piperazine | 50 | 70 | >5000 | 2 |
In this hypothetical example, the PEG12-based PROTAC-B shows high potency (low DC50) and efficacy (high Dmax) with positive cooperativity, but also exhibits an earlier onset of the hook effect compared to the more rigid PROTAC-C.
Experimental Protocols
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
This protocol details the steps to assess the degradation of a target protein in response to treatment with a PEG12-based PROTAC.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PEG12-based PROTAC in complete cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 10 µM) to accurately define the dose-response curve and observe any potential hook effect. Include a vehicle control (e.g., DMSO).
-
Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine DC50, Dmax, and observe the hook effect.
-
Protocol 2: In Vitro Ternary Complex Formation Assay using TR-FRET
This protocol describes a method to quantify the formation of the ternary complex in vitro.
-
Reagent Preparation:
-
Prepare serial dilutions of the PEG12-based PROTAC in an appropriate assay buffer.
-
Prepare solutions of the purified, tagged target protein (e.g., His-tagged) and the purified, tagged E3 ligase complex (e.g., GST-tagged) in the assay buffer.
-
-
Assay Plate Setup:
-
In a low-volume, 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls such as:
-
No PROTAC
-
Target protein + PROTAC (no E3 ligase)
-
E3 ligase + PROTAC (no target protein)
-
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Antibody Addition: Add the TR-FRET antibody pair (e.g., anti-His-Europium and anti-GST-APC) to the wells.
-
Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Measurement: Measure the TR-FRET signal on a compatible plate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Data Analysis: Plot the TR-FRET signal as a function of PROTAC concentration. An increase in the signal indicates the formation of the ternary complex. A bell-shaped curve in this assay would also be indicative of the hook effect at the level of ternary complex formation.
Mandatory Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: Logical relationship illustrating the cause of the hook effect.
Caption: Experimental workflow for troubleshooting the hook effect.
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methyl Propionate-PEG12 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Methyl propionate-PEG12 PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows high biochemical potency but low cellular activity. What is the likely cause?
A common reason for the discrepancy between biochemical and cellular activity is poor cell permeability.[1] PROTACs are often large molecules with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them in the "beyond the Rule of Five" (bRo5) chemical space.[1][2] These characteristics can significantly impede their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.[1] Even with high in vitro binding affinity, a PROTAC cannot induce protein degradation if it fails to achieve a sufficient intracellular concentration.[1]
Q2: What are the key physicochemical properties of my PROTAC that influence its cell permeability?
For large molecules like PROTACs, several factors beyond traditional "Rule of Five" guidelines are critical:
-
Molecular Weight (MW): While generally high for PROTACs, permeability tends to decrease as MW increases, with a significant reduction often seen beyond 1000 Da.[3][4]
-
Polar Surface Area (PSA): A large PSA is a primary obstacle to membrane permeability.[2] Strategies often focus on minimizing the exposed PSA.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High counts of HBDs and HBAs reduce permeability.[1] The ether oxygens in a PEG linker contribute to the HBA count.
-
Lipophilicity (LogP): An optimal LogP is necessary. While some lipophilicity is required to enter the cell membrane, excessive LogP can lead to poor aqueous solubility or membrane retention.[1][4]
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a folded, more compact conformation can shield its polar surface area, which is crucial for membrane traversal.[5][6] This is often referred to as a "chameleon effect."
Q3: How does the PEG12 linker specifically impact the cell permeability of my PROTAC?
The role of a PEG linker in PROTAC permeability is complex and involves a trade-off:
-
Potential Negative Impact: The repeating ethylene (B1197577) glycol units increase hydrophilicity and HBA count, which can hinder passive diffusion across the cell membrane.[6] Longer PEG linkers generally correlate with reduced permeability.[3][4]
-
Potential Positive Impact: PEG linkers are highly flexible. This flexibility can allow the PROTAC to adopt a folded conformation in the lipophilic environment of the cell membrane.[6][7] This folding can shield polar groups and form intramolecular hydrogen bonds, reducing the effective PSA and facilitating membrane crossing.[6][8] The optimal number of PEG units must be determined empirically, as excessive length is often detrimental.[6]
Q4: What are the primary strategies to improve the permeability of my PROTAC if the PEG12 linker proves to be a liability?
If low permeability is confirmed, several rational design strategies can be employed:
-
Linker Modification: Systematically shorten the PEG chain (e.g., to PEG4 or PEG2) or replace it entirely with a more rigid alkyl or phenyl linker, which has been shown to improve permeability in some cases.[4][5] Incorporating cyclic motifs like piperidine (B6355638) or piperazine (B1678402) can also enhance permeability and solubility.[7]
-
Reduce Hydrogen Bond Donors: Where possible, replace amide bonds in the linker or at the linker-ligand junction with esters to reduce the HBD count.[7]
-
Promote Intramolecular Hydrogen Bonding: Introduce functionalities that encourage the PROTAC to fold into a more compact, "ball-like" shape, effectively hiding its polar nature from the lipid bilayer.[5]
-
Prodrug Approach: Mask polar functional groups with lipophilic, cleavable moieties. These "pro-PROTACs" can cross the cell membrane more easily and are then hydrolyzed by intracellular enzymes to release the active PROTAC.[5][7]
-
Nanoparticle Delivery Systems: For particularly challenging PROTACs, encapsulation into delivery systems like lipid nanoparticles or polymeric micelles can overcome inherent permeability issues.[9]
Troubleshooting Guide: Low Target Degradation in Cells
If your this compound PROTAC is not inducing the expected level of target degradation, follow this workflow to diagnose and address the issue.
Data Presentation: Impact of PEG Linker Length on Permeability
Quantitative data from studies on VHL-based PROTACs demonstrate a clear trend where permeability decreases as the number of PEG units in the linker increases. This data provides a valuable reference for understanding how the PEG12 linker in your construct might be performing.
| Compound Series | Linker Composition | PAMPA Permeability (Pe) (x 10⁻⁶ cm/s) | Lipophilic Permeability Efficiency (LPE) |
| MZ Series | 2-unit PEG | 0.6 | 0.4 |
| 3-unit PEG | 0.03 | -1.9 | |
| AT Series | 1-unit PEG | 0.005 | -2.3 |
| 2-unit PEG | 0.002 | -3.1 | |
| CM/CMP Series | 1-unit PEG | 0.02 | -2.1 |
| 3-unit PEG | 0.009 | -3.2 |
Table adapted from data trends presented in ACS Medicinal Chemistry Letters.[3][4] This table illustrates the general principle that increasing PEG linker length often correlates with a decrease in both permeability and permeability efficiency.
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to assess the passive permeability of your PROTAC.[1][10]
Principle: Measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[10]
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for quantitative analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Create a stock solution of your PROTAC in DMSO. Dilute this stock into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Measure Concentrations: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pₑ) using the following formula:
Pₑ = - [VDVA / ((VD+VA)Area * time)] * ln(1 - [CA]t / Cequilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the filter area, time is the incubation time, [CA]t is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay assesses both passive diffusion and active transport mechanisms across a polarized monolayer of human intestinal cells, providing a more biologically relevant measure of permeability.[1][11]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a high density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the cell monolayer is confluent and tight junctions have formed.
-
Prepare for Transport Study: Wash the cell monolayers carefully with pre-warmed HBSS.
-
Apical-to-Basolateral (A→B) Transport:
-
Add the test PROTAC (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
Collect samples from both chambers for analysis.
-
-
Basolateral-to-Apical (B→A) Transport:
-
Add the test PROTAC to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples as described above.
-
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio:
Efflux Ratio = Papp(B→A) / Papp(A→B)
An efflux ratio > 2 suggests the PROTAC may be a substrate for active efflux transporters like P-glycoprotein.
Visualizing Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
Technical Support Center: Strategies to Reduce Off-Target Effects of PEGylated PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for PEGylated PROTACs?
A1: Off-target effects with PROTACs can stem from several factors:
-
Warhead Lack of Specificity: The ligand binding to the protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation. For example, a kinase inhibitor used as a warhead might bind to multiple kinases.[1]
-
E3 Ligase Ligand Activity: The ligand recruiting the E3 ligase can have its own biological activities. For instance, pomalidomide-based E3 ligase recruiters have been associated with the degradation of zinc-finger (ZF) proteins.[1][2]
-
Formation of Unintended Ternary Complexes: The PROTAC may facilitate the formation of a ternary complex between the E3 ligase and a protein other than the intended target, leading to "off-target" ubiquitination and degradation.[2]
-
Downstream Signaling Effects: The degradation of the target protein can perturb signaling pathways, causing changes in the levels of other proteins that are not direct off-targets.[3]
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target or the E3 ligase, which can lead to off-target pharmacology.[3][4]
Q2: How does the PEG linker influence off-target effects?
A2: The polyethylene (B3416737) glycol (PEG) linker is not merely a spacer; its properties critically influence a PROTAC's behavior and potential for off-target effects:[5]
-
Length and Flexibility: The linker's length and flexibility determine the geometry of the ternary complex. An optimal linker length is crucial for productive ubiquitination of the target.[6][7][8] An excessively long or short linker can lead to suboptimal ternary complex formation, potentially increasing the likelihood of engaging off-target proteins.[6][9] Subtle changes in linker length can even introduce selectivity for one protein over another within the same family.[5][9]
-
Composition: While PEG linkers enhance solubility and can improve pharmacokinetic properties, their composition can affect ternary complex stability and cooperativity.[10][11] Replacing parts of a PEG linker with more rigid structures like piperazine (B1678402) or pyrimidine (B1678525) can sometimes improve selectivity by pre-organizing the PROTAC into a more favorable conformation for on-target binding.[9][12][13]
-
Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand are critical. The "exit vector" from the ligand binding pocket influences the orientation of the recruited proteins and the stability of the ternary complex, thereby affecting selectivity.[9][14]
Q3: What are the key strategies to minimize off-target effects of PEGylated PROTACs?
A3: A multi-pronged approach is often necessary to enhance the selectivity of PEGylated PROTACs:
-
Linker Optimization: Systematically vary the length, composition (e.g., PEG, alkyl, or more rigid moieties), and attachment points of the linker to optimize the formation of a productive on-target ternary complex over off-target ones.[4]
-
Warhead Selection: Utilize a highly selective warhead for your protein of interest to reduce the chance of engaging other proteins.[4] Kinase profiling assays can be used to assess the selectivity of the warhead.[1]
-
E3 Ligase Choice: Consider using different E3 ligase recruiters. Different E3 ligases have distinct expression patterns and substrate specificities, which can be leveraged to improve selectivity and reduce off-target effects.[4]
-
Dose Optimization: Use the lowest effective concentration of the PROTAC that achieves robust on-target degradation to minimize concentration-dependent off-target effects.[15]
-
Advanced Delivery Systems: Employ targeted delivery strategies to concentrate the PROTAC at the desired site of action, thereby minimizing exposure to healthy tissues and reducing systemic off-target effects.[16] Examples include:
-
Pro-PROTACs: These are inactive forms of PROTACs that are activated by specific conditions or enzymes present in the target tissue (e.g., the tumor microenvironment).[16][17]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): These conjugates use antibodies to deliver the PROTAC to cells expressing a specific surface antigen.[16]
-
Aptamer-PROTAC Conjugates: Similar to antibodies, aptamers can be used to guide the PROTAC to specific cell types.[16][17]
-
Q4: What are the essential experimental controls for investigating off-target effects?
A4: To rigorously assess off-target effects, the following controls are critical:
-
Inactive Control PROTAC: A structurally similar molecule where either the warhead or the E3 ligase ligand is modified to be non-binding. This control helps differentiate between effects caused by target degradation and other pharmacological effects of the PROTAC molecule itself.[2]
-
Vehicle Control: Typically DMSO, to account for any effects of the solvent on the cells.[3]
-
Dose-Response and Time-Course Experiments: These experiments are crucial to identify the optimal concentration and treatment duration and to distinguish between direct degradation events and downstream signaling effects. Shorter treatment times are more likely to reveal direct off-targets.[3][15]
Troubleshooting Guides
Issue 1: High levels of off-target protein degradation observed in global proteomics.
| Potential Cause | Troubleshooting Strategy |
| Lack of warhead selectivity. | Perform a kinase profiling or other relevant selectivity assay for the warhead alone. If non-selective, consider redesigning the warhead for higher specificity.[1] |
| Suboptimal linker. | Synthesize and test a matrix of PROTACs with varying linker lengths, compositions, and attachment points to identify a more selective degrader.[4] |
| Promiscuous ternary complex formation. | Try recruiting a different E3 ligase (e.g., VHL instead of CRBN) that may have a different off-target profile in your system.[4] |
| PROTAC concentration is too high. | Perform a detailed dose-response curve to find the lowest effective concentration that maintains on-target degradation while minimizing off-target effects.[15] |
Issue 2: Cell toxicity is observed at concentrations required for target degradation.
| Potential Cause | Troubleshooting Strategy |
| Off-target protein degradation is causing toxicity. | Use global proteomics to identify the unintendedly degraded proteins. If a critical protein is being degraded, a redesign of the PROTAC (warhead, linker, or E3 ligase ligand) is necessary.[2] |
| Toxicity is independent of target degradation. | Test an inactive control PROTAC. If toxicity persists, it suggests an off-target effect of the molecule itself, possibly due to the warhead or E3 ligase ligand's independent activity.[2] |
| High concentration of the PROTAC or solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration if possible and ensure the solvent concentration is not toxic.[3] |
Issue 3: Discrepancy between proteomics data and Western blot validation.
| Potential Cause | Troubleshooting Strategy |
| Poor antibody quality for Western blotting. | Validate your primary antibody for specificity and sensitivity. Use a positive and negative control if available (e.g., knockout/knockdown cell lines).[3] |
| Differences in assay sensitivity. | Global proteomics can be more sensitive than Western blotting. Ensure that the protein loading and transfer in the Western blot are optimized.[3] |
| Antibody cross-reactivity. | The antibody used for Western blotting might be cross-reacting with other proteins, giving a misleading result. Use the proteomics data to guide antibody selection.[3] |
Quantitative Data Summary
The optimal linker length and composition are highly dependent on the specific target and E3 ligase pair. Below are illustrative tables summarizing how linker modifications can impact PROTAC performance.
Table 1: Hypothetical Impact of PEG Linker Length on Target Degradation and Off-Target Levels
| PROTAC Candidate | PEG Linker Length (atoms) | On-Target DC50 (nM) | On-Target Dmax (%) | Key Off-Target Protein Level (% remaining at 100 nM) |
| PROTAC-A | 12 | 50 | 85 | 45 |
| PROTAC-B | 16 | 15 | 95 | 80 |
| PROTAC-C | 20 | 40 | 88 | 60 |
| PROTAC-D | 24 | 120 | 70 | 75 |
| Data is hypothetical and for illustrative purposes. DC50 is the half-maximal degradation concentration, and Dmax is the maximum degradation. A study on ERα targeting PROTACs found that a 16-atom linker was more effective than a 12-atom linker.[6][7][8] |
Table 2: Hypothetical Comparison of Different Linker Compositions on Selectivity
| PROTAC Candidate | Linker Composition (16 atoms) | On-Target DC50 (nM) | Off-Target #1 DC50 (nM) | Selectivity Ratio (Off-Target/On-Target) |
| PROTAC-B | PEG | 15 | 300 | 20 |
| PROTAC-E | Alkyl Chain | 25 | >1000 | >40 |
| PROTAC-F | Piperazine-containing | 18 | >2000 | >111 |
| Data is hypothetical and for illustrative purposes. A higher selectivity ratio is desirable. Replacing flexible PEG or alkyl linkers with more rigid moieties can improve pharmacokinetic properties and selectivity.[5] |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification by LC-MS/MS
This protocol provides a general workflow for the unbiased identification of off-target protein degradation.[3][18]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PEGylated PROTAC at an optimal concentration (e.g., 100 nM).
-
Include controls: vehicle (e.g., DMSO) and an inactive epimer of the PROTAC.
-
Incubate for a duration that enriches for direct degradation targets (e.g., 6-8 hours).[15]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.
-
Protocol 2: Western Blotting for Off-Target Validation
This protocol is used to confirm the degradation of specific off-target candidates identified from proteomics.[18]
-
Sample Preparation:
-
Treat cells with the PROTAC and controls as in the proteomics experiment.
-
Lyse cells and quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the off-target protein to a loading control (e.g., GAPDH or β-actin) to confirm its degradation.[15]
-
Visualizations
Caption: On-target vs. off-target PROTAC mechanisms.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: A logical troubleshooting guide for PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Fine-tuning PROTAC Potency with PEG Linkers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers optimizing Proteolysis Targeting Chimeras (PROTACs) by modifying polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the design and experimental evaluation of PEG-linked PROTACs.
Q1: My new PROTAC isn't causing any degradation of the target protein. What's the problem?
A1: A lack of degradation is a common initial challenge and can stem from several linker-related issues. The linker is a critical component that dictates the efficacy of a PROTAC by influencing the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2][3]
-
Incorrect Linker Length: The most frequent issue is a sub-optimal linker length. If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[4][5] If the linker is too long, it may lead to the formation of an unproductive ternary complex where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[5]
-
Poor Cell Permeability: PROTACs are large molecules and often struggle to cross the cell membrane.[6] While PEG linkers can improve solubility, excessive PEGylation can hinder passive diffusion across the lipophilic cell membrane.[1]
-
Unstable Ternary Complex: The linker's composition and flexibility are crucial for stabilizing the ternary complex.[2] A poorly designed linker may not allow for the favorable protein-protein interactions required for efficient ubiquitination.[7]
-
Wrong Attachment Points: The points where the linker connects to the target-binding ligand and the E3 ligase ligand are critical.[8] The exit vector can significantly influence the geometry of the ternary complex and, consequently, its stability and productivity.[9]
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8, and 12 PEG units) to empirically determine the optimal length for your specific target and E3 ligase pair.[10][11]
-
Assess Cell Permeability: Perform a cell permeability assay, such as a Caco-2 or PAMPA assay, to determine if your PROTAC is reaching its intracellular target.[12][13][14]
-
Confirm Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to verify that your PROTAC can form a stable ternary complex in vitro.[1][9][13]
-
Evaluate Attachment Points: If structural information is available, analyze solvent-exposed areas on the ligands to guide the selection of alternative attachment points.[4]
Q2: I'm observing a significant "hook effect" with my PROTAC. How can I mitigate this?
A2: The "hook effect" is a known phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6] This occurs because an excess of the PROTAC molecule leads to the formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[6][10]
Mitigation Strategies:
-
Perform a Full Dose-Response Curve: Always test your PROTAC over a wide range of concentrations to identify the optimal window for degradation and to characterize the bell-shaped curve of the hook effect.[6]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the binding affinity for the second. This stabilizes the ternary complex over the binary ones and can reduce the hook effect.[3]
-
Modify Linker Rigidity: Introducing more rigid elements (e.g., piperazine (B1678402), triazole) into the linker can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially lessening the formation of binary complexes.[3][11]
Q3: My PROTAC has poor solubility and/or bioavailability. How can modifying the PEG linker help?
A3: Poor physicochemical properties are a major hurdle for PROTACs due to their high molecular weight.[] The linker is the most straightforward component to modify to address these issues.[16]
Solutions:
-
Balance Hydrophilicity: PEG linkers are known to enhance aqueous solubility.[2][17] However, a delicate balance is required, as high hydrophilicity can reduce cell permeability.[1] Systematically varying the number of PEG units is the first step.
-
Incorporate Rigid/Lipophilic Moieties: To improve cell permeability, consider replacing a portion of the flexible PEG linker with more lipophilic or rigid components, such as an alkyl chain, a phenyl ring, or a piperazine group.[11][18][19] This can shield the PROTAC's polar surface area by promoting a more compact, folded conformation.[1]
-
Avoid Metabolic Hotspots: Linkers with aliphatic and ether chains can be susceptible to oxidative metabolism.[20] Identifying these "soft spots" and replacing them with more stable groups can improve metabolic stability and, consequently, bioavailability.[16]
Visualizing PROTAC Mechanisms and Workflows
Quantitative Data Summary
The potency of a PROTAC is highly sensitive to linker length. The optimal length is target-dependent and must be determined empirically.[5][21] Below are examples from the literature illustrating this relationship.
Table 1: Impact of Linker Length on TBK1 Degradation [10] (Data from a study on TBK1-targeting PROTACs recruiting the VHL E3 ligase)
| Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Degradation Observed |
| < 12 | - | - | No |
| 12 | Submicromolar | > 90% | Yes |
| 21 | 3 | 96% | Yes (Optimal) |
| 29 | 292 | 76% | Yes (Reduced Potency) |
Table 2: Impact of PEG Linker Length on Estrogen Receptor (ERα) Degradation [20][21] (Data from a study on ERα-targeting PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | Relative Degradation Potency |
| PROTAC A | PEG | 12 | Potent |
| PROTAC B | PEG | 16 | More Potent (Optimal) |
Table 3: Impact of Linker Modification on EGFR/HER2 Selectivity [10] (Data from a study on lapatinib-based PROTACs)
| PROTAC | Linker Modification | EGFR Degradation | HER2 Degradation | Selectivity |
| PROTAC X | Original PEG Linker | Yes | Yes | Dual Degrader |
| PROTAC Y | Extension by one ethylene (B1197577) glycol unit | Yes | No | EGFR Selective |
Experimental Protocols
Detailed and reproducible protocols are essential for accurately assessing PROTAC performance.
Protocol 1: Western Blot Analysis for Protein Degradation[5][9]
Objective: To quantitatively measure the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα) at an appropriate density in 6-well plates. Allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.
Protocol 2: Caco-2 Permeability Assay[13][18]
Objective: To assess the in vitro cell permeability of a PROTAC, which is crucial for its ability to reach intracellular targets.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 18-21 days).
-
Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral - A-to-B):
-
Remove the culture medium from both the apical (upper) and basolateral (lower) chambers.
-
Add the PROTAC compound (dissolved in transport buffer) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sample Collection: At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.
-
Efflux Measurement (Basolateral to Apical - B-to-A): Repeat the process but add the PROTAC to the basolateral chamber and collect samples from the apical chamber. This helps determine if the PROTAC is a substrate for efflux pumps.
-
Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) indicates the extent of active efflux.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis[9]
Objective: To measure the binding kinetics of the PROTAC to its target proteins and confirm the formation of the ternary complex.
Methodology:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase complex) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC at various concentrations over the chip surface to measure the binding kinetics (association and dissociation rates) of the PROTAC-E3 ligase interaction.
-
In a separate experiment, flow a solution of the target protein over a chip with immobilized PROTAC (or vice-versa, depending on feasibility) to measure the PROTAC-target protein binary interaction.
-
-
Ternary Complex Formation Analysis:
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
An increase in the SPR response signal compared to the injection of the target protein or PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine kinetic parameters (ka, kd) and binding affinities (KD) for the binary and ternary interactions. This data can help quantify the cooperativity of ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. precisepeg.com [precisepeg.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diagnosing Failed Protein Degradation with Methyl propionate-PEG12 PROTAC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to failed protein degradation when using a Methyl propionate-PEG12 PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and how does it work?
A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a PEG12 linker that connects the two ligands.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[2] This complex enables the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's natural waste disposal system, the proteasome.[3][4]
Q2: I am not observing any degradation of my target protein. What are the most common initial checks?
When a PROTAC fails to induce degradation, it's essential to systematically validate each component of the experimental system. The initial steps should include:
-
Confirm Compound Integrity: Verify the purity and chemical structure of your synthesized this compound PROTAC using methods like LC-MS and NMR.[5]
-
Verify Target Engagement: Ensure the "warhead" portion of your PROTAC is capable of binding to the target protein.[5]
-
Verify E3 Ligase Recruitment: Confirm that the E3 ligase-binding portion of the PROTAC is active.[5]
-
Assess Protein Levels: Check that both the target protein and the recruited E3 ligase are expressed at sufficient levels in your chosen cell line.[6]
-
Review Experimental Conditions: Double-check the PROTAC concentration range and the incubation time. Degradation kinetics can vary, so a time-course experiment is often informative.[6][7]
Q3: What is the "hook effect" and how can it lead to a false negative result?
The "hook effect" is a common phenomenon in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[6] This results in a bell-shaped or U-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[8] If you only test your PROTAC at very high concentrations, you might mistakenly conclude it is inactive because you are observing the attenuated degradation in the hook effect region.[6][9]
Q4: Why is the linker, in this case PEG12, important for PROTAC function?
The linker component of a PROTAC is critical as it dictates the distance and relative orientation between the target protein and the E3 ligase within the ternary complex.[5] An unsuitable linker length or composition can lead to an inefficient or unstable ternary complex, even if the PROTAC binds to both proteins individually.[8] This can prevent the efficient transfer of ubiquitin to the target protein, thereby hindering degradation.[10]
Q5: What are essential experimental controls to include in my degradation assay?
To ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action, the following controls are critical:
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor like MG132 should reverse the degradation of the target protein, confirming that the degradation is proteasome-dependent.[5]
-
E3 Ligase Ligand Competitor: Co-treatment with an excess of a free E3 ligase ligand should competitively block the PROTAC from binding to the E3 ligase, thereby preventing degradation.[5]
-
Inactive Stereoisomer Control: An ideal negative control is a stereoisomer of the PROTAC that is unable to bind to the E3 ligase but is otherwise identical. This control should not induce degradation and helps to rule out off-target effects.[5][11]
Visualizations
Caption: Mechanism of action for a PROTAC, leading to protein degradation.
Troubleshooting Guides
Issue 1: My this compound PROTAC shows weak or no degradation.
This is a frequent challenge in PROTAC-based experiments. A systematic approach is necessary to pinpoint the cause of failure.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.[8]
A1: Step-by-Step Troubleshooting
-
Verify PROTAC Integrity and Experimental Setup:
-
Is your PROTAC pure and structurally correct? Impurities or degradation of the compound can prevent activity. Confirm with LC-MS and NMR.[5]
-
Are your protein levels adequate? Use Western Blot to confirm sufficient expression of both the target protein and the E3 ligase in your cell line.[5]
-
Have you optimized the dose and time? Perform a wide dose-response curve (e.g., 1 pM to 100 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal conditions.[6][9]
-
-
Assess Cellular Permeability and Target Engagement:
-
Is the PROTAC getting into the cells? PROTACs are large molecules and may have poor cell permeability.[8][12] Consider using a cellular uptake assay.[1]
-
Does the PROTAC engage the target and E3 ligase in cells? Use in-cell target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm binding in a physiological context.[1][2][13]
-
-
Investigate Ternary Complex Formation:
-
Is a stable ternary complex forming? Even with binary binding, the complex may not form effectively.[5] Use Co-Immunoprecipitation (Co-IP) to pull down the target protein and blot for the E3 ligase, or vice-versa. Biophysical assays like SPR or AlphaLISA can also quantify complex formation.[9][10][14]
-
-
Confirm Downstream Mechanistic Steps:
-
Is the target protein being ubiquitinated? If a ternary complex forms but no degradation occurs, the issue may be a lack of ubiquitination. Perform an immunoprecipitation of the target protein and then Western blot for ubiquitin.[5][15]
-
Is the proteasome functional? Ensure the final step of the pathway is active. Run a control experiment with a proteasome inhibitor like MG132. If MG132 rescues degradation, the proteasome pathway is active.[5]
-
Issue 2: I observe a bell-shaped dose-response curve (The "Hook Effect").
A bell-shaped curve is a classic indicator of the hook effect, where degradation efficiency decreases at high PROTAC concentrations.[6][9]
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Protein Degrader [proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Optimizing PROTAC Efficacy Through Linker Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). The following information addresses common challenges related to the impact of the linker on PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: How does the length of the PROTAC linker affect its degradation efficiency?
The length of the linker is a critical parameter that directly influences the efficacy of a PROTAC. An optimal linker length is essential for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. If the linker is too short, it can lead to steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might result in an entropically unfavorable state or non-productive binding modes, which can also decrease degradation efficiency. The ideal length is highly dependent on the specific target protein and E3 ligase pair.
Q2: What is the role of linker rigidity in PROTAC activity?
Linker rigidity plays a crucial role in pre-organizing the PROTAC molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase. A more rigid linker can reduce the entropic penalty associated with the formation of the ternary complex, thereby increasing its stability and subsequent degradation of the target protein. However, excessive rigidity can also be detrimental if it locks the PROTAC into a non-productive conformation. The choice between a flexible or rigid linker often requires empirical testing to find the optimal balance for a given system.
Q3: How does the chemical composition of the linker influence PROTAC properties?
The chemical composition of the linker, including the presence of atoms like oxygen and nitrogen, can significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability. For instance, polyethylene (B3416737) glycol (PEG) linkers are commonly used to enhance solubility and can influence the conformation of the PROTAC. The composition also affects the linker's conformational flexibility and its ability to engage in hydrogen bonding or other non-covalent interactions that may stabilize the ternary complex.
Q4: What is the "hook effect" in the context of PROTACs and how can it be mitigated?
The "hook effect" refers to a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is essential to perform dose-response experiments to identify the optimal concentration range for the PROTAC. Modifying the linker to optimize the kinetics of ternary complex formation can also help to reduce the hook effect.
Troubleshooting Guide
Issue 1: Poor or no target degradation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal Linker Length: The linker may be too short, causing steric clash, or too long, leading to unfavorable entropy. | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG, alkyl chains of different lengths) and screen for degradation activity. |
| Incorrect Linker Attachment Point: The point at which the linker is attached to the target binder or the E3 ligase ligand can significantly affect the geometry of the ternary complex. | Design and synthesize PROTACs with alternative attachment points on one or both ligands and evaluate their degradation profiles. |
| Poor Linker Solubility: The linker may contribute to poor overall solubility of the PROTAC, limiting its availability in the cell. | Incorporate solubilizing moieties, such as PEG chains or other hydrophilic groups, into the linker structure. |
| Non-productive Ternary Complex Formation: The linker conformation may favor a ternary complex arrangement that is not conducive to ubiquitination. | Employ computational modeling to predict favorable ternary complex structures. Synthesize PROTACs with more rigid or conformationally constrained linkers to favor productive binding modes. |
Issue 2: Lack of selectivity for the target protein.
| Possible Cause | Troubleshooting Step |
| Flexible Linker Allowing Off-Target Complex Formation: A highly flexible linker may allow the PROTAC to bridge the E3 ligase to proteins other than the intended target. | Increase the rigidity of the linker using structures like alkynes, alkenes, or cyclic moieties to limit conformational freedom and improve selectivity. |
| Linker-Mediated Protein-Protein Interactions: The linker itself may be establishing interactions that promote the formation of off-target ternary complexes. | Modify the chemical composition of the linker to minimize non-specific interactions. For example, replace hydrophobic linkers with more hydrophilic ones. |
Experimental Protocols & Data
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The following table summarizes data from hypothetical studies illustrating how linker modifications can affect key PROTAC parameters.
| PROTAC ID | Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) |
| PROTAC-A1 | PEG | 8 | Protein X | CRBN | 50 | 95 | 25 |
| PROTAC-A2 | PEG | 12 | Protein X | CRBN | 15 | 98 | 10 |
| PROTAC-A3 | PEG | 16 | Protein X | CRBN | 100 | 80 | 60 |
| PROTAC-B1 | Alkyl | 10 | Protein Y | VHL | 200 | 70 | 150 |
| PROTAC-B2 | Alkyl-alkyne | 10 | Protein Y | VHL | 75 | 92 | 45 |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation. Ternary Complex Kd is the dissociation constant for the ternary complex, with lower values indicating higher stability.
Key Experimental Methodologies
-
Ternary Complex Formation Assays:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein or E3 ligase on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat changes associated with the binding events to determine the thermodynamics of ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): Label the target protein and E3 ligase with a FRET pair to monitor their proximity in the presence of the PROTAC.
-
-
Cell-Based Degradation Assays:
-
Western Blotting: A semi-quantitative method to measure the levels of the target protein in cell lysates after treatment with the PROTAC.
-
In-Cell Western/ELISA: Quantitative immunoassays performed in microplates to determine target protein levels.
-
Flow Cytometry: Can be used to measure target protein levels in individual cells, especially if the target is a cell surface protein.
-
Mass Spectrometry-based Proteomics: Provides a global view of protein level changes and can confirm the selectivity of the PROTAC.
-
Visualizations
Caption: The general mechanism of action for a PROTAC.
Caption: Influence of linker flexibility on ternary complex formation.
Caption: A general troubleshooting workflow for PROTAC linker optimization.
Validation & Comparative
The Impact of PEG Linker Length in PROTAC Design: A Comparative Guide to Methyl Propionate-PEG12 vs. PEG8 and PEG24
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene (B3416737) glycol (PEG) linker length influences the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of PROTACs featuring Methyl propionate-PEG12, PEG8, and PEG24 linkers, supported by experimental data and protocols to inform rational drug design.
In the landscape of targeted protein degradation, the linker component of a PROTAC is a critical determinant of its success. Far from being a mere spacer, the linker's length, composition, and flexibility profoundly impact the formation of a productive ternary complex between the target protein and an E3 ligase, ultimately governing the efficiency and selectivity of protein degradation. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. This guide focuses on the comparative performance of PROTACs with varying PEG linker lengths, specifically comparing a mid-length PEG12 linker with a shorter PEG8 and a longer PEG24 linker.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize representative data from studies on PROTACs targeting the well-established cancer therapy target, Bromodomain-containing protein 4 (BRD4), with different PEG linker lengths.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG8 | 75 | 92 |
| This compound | 350 | 65 |
| PEG24 (estimated) | >500 | <50 |
This data is compiled for illustrative purposes from multiple sources and hypothetical case studies. Actual values are dependent on the specific warhead, E3 ligase ligand, and cell line used.
Table 2: Physicochemical and Pharmacokinetic Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | Molecular Weight ( g/mol ) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PEG8 | ~800-900 | Moderate |
| This compound | ~900-1000 | Moderate to Low |
| PEG24 | >1200 | Low |
This data is illustrative and represents general trends observed in PROTAC development.
From the data, a clear trend emerges: there is an optimal linker length for effective protein degradation. A PEG8 linker often provides a favorable balance of flexibility and length to facilitate the formation of a stable ternary complex, leading to potent degradation with a low DC50 and high Dmax. As the linker length increases to PEG12, and further to an estimated PEG24, the degradation efficiency tends to decrease. This is likely due to an increased entropic penalty upon binding and a reduced ability to form a stable and productive ternary complex, sometimes referred to as the "hook effect" where binary complexes (PROTAC-target or PROTAC-E3 ligase) are favored over the productive ternary complex.[1]
Longer PEG chains also contribute to a higher molecular weight, which can negatively impact cell permeability, a critical factor for PROTAC efficacy. While PEGylation generally improves solubility, excessively long linkers can hinder the molecule's ability to cross the cell membrane.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC action and the methods used to evaluate their performance, the following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for assessing protein degradation.
Caption: PROTAC-mediated degradation of a target protein.
Caption: Workflow for Western Blot Analysis of PROTAC Efficacy.
Experimental Protocols
Protocol 1: General Synthesis of a JQ1-PEG-Pomalidomide PROTAC
This protocol describes a general method for synthesizing a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1, a PEG linker, and the E3 ligase ligand pomalidomide (B1683931).
Materials:
-
(+)-JQ1
-
Amine-PEG-acid linker (e.g., Amino-PEG8-acid, Amino-PEG12-acid)
-
Pomalidomide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of the PEG linker: Dissolve the Amine-PEG-acid linker in DMF. Add DCC and NHS and stir at room temperature for 2-4 hours to activate the carboxylic acid group.
-
Coupling of JQ1 to the linker: In a separate flask, dissolve (+)-JQ1 in DMF and add TEA. Add the activated linker solution to the JQ1 solution and stir overnight at room temperature.
-
Purification of JQ1-PEG-amine: Purify the product by column chromatography to obtain the JQ1-PEG-amine intermediate.
-
Coupling of pomalidomide to the JQ1-PEG-amine: Dissolve the JQ1-PEG-amine intermediate in DMF. In a separate flask, activate the carboxylic acid group of pomalidomide using a suitable coupling agent. Add the activated pomalidomide to the JQ1-PEG-amine solution and stir overnight at room temperature.
-
Final Purification: Purify the final PROTAC product by column chromatography or preparative HPLC. Characterize the final product by NMR and mass spectrometry.
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in a human cancer cell line (e.g., MDA-MB-231) after treatment with a BRD4-targeting PROTAC.[2]
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control protein.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and calculate the percentage of BRD4 degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for cell penetration.[3]
Materials:
-
PAMPA plate (with a donor and acceptor well separated by a porous filter)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC stock solutions
-
Buffer solutions (pH adjusted to mimic physiological conditions)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.
-
Compound Addition: Add the PROTAC solution to the donor wells.
-
Incubation: Place the donor plate into the acceptor plate containing buffer and incubate for a set period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and the assay parameters.
Conclusion
The length of the PEG linker is a paramount consideration in the design of effective PROTACs. While longer linkers like PEG12 and PEG24 can enhance solubility, they often lead to a decrease in degradation potency and cell permeability compared to shorter linkers such as PEG8. The optimal linker length must be empirically determined for each target and E3 ligase pair to achieve the desired balance of ternary complex formation, degradation efficacy, and drug-like properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of PROTACs with different linker lengths, enabling researchers to make informed decisions in the development of novel protein degraders.
References
A Head-to-Head Comparison: The Stability of Methyl Propionate-PEG12 vs. Amide-PEG12 Linkers in Bioconjugate Development
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a critical decision that profoundly impacts the therapeutic's efficacy and safety. The stability of the linker is paramount, as it governs the pharmacokinetic profile and ensures that the payload is delivered to the target site without premature cleavage in circulation. This guide provides an objective comparison of two commonly utilized PEG12 linkers: the methyl propionate-terminated (ester-containing) linker and the amide-terminated linker, with a focus on their relative stability, supported by established chemical principles and standardized experimental protocols.
The fundamental difference between these two linkers lies in the bond connecting the PEG chain to the payload or a functional group: an ester bond in the methyl propionate-PEG12 linker and an amide bond in the amide-PEG12 linker. This seemingly subtle difference has significant implications for the stability of the resulting bioconjugate. Amide bonds are demonstrably more stable and resistant to hydrolysis than ester bonds.[1][2] This increased stability is attributed to the greater resonance stabilization of the amide bond. The nitrogen atom in the amide is less electronegative than the oxygen atom in the ester, allowing it to more readily donate its lone pair of electrons to the carbonyl carbon. This results in a greater partial double bond character between the carbon and nitrogen, making the amide bond stronger and less susceptible to nucleophilic attack and subsequent cleavage.[1]
Quantitative Stability Comparison
While direct head-to-head stability data for this compound and amide-PEG12 linkers under identical conditions is not extensively published, the well-established principles of organic chemistry allow for a reliable estimation of their relative stability. The following table summarizes the expected stability of these linkers in key biological and chemical environments, based on data from structurally similar compounds.
| Condition | This compound (Ester Linker) | Amide-PEG12 (Amide Linker) | Rationale |
| Chemical Hydrolysis (pH 7.4, 37°C) | Lower stability, prone to hydrolysis. | High stability, significantly more resistant to hydrolysis. | The ester bond is inherently more susceptible to nucleophilic attack by water than the more resonance-stabilized amide bond.[1] |
| Plasma Stability (Human, 37°C) | Moderate stability; susceptible to cleavage by plasma esterases. | High stability; generally resistant to plasma amidases. | Plasma contains a variety of esterases that can readily hydrolyze ester linkages, while amidase activity is typically lower.[1][3] |
| Lysosomal Stability | Can be designed for cleavage by lysosomal enzymes. | Generally stable unless a specific enzyme recognition site is incorporated. | The acidic environment and enzymatic cocktail of the lysosome can cleave both linker types, but amides are intrinsically more robust. |
| Enzymatic Stability (e.g., Cathepsin B) | Not a primary substrate unless part of a specific recognition motif. | Can be incorporated into peptide sequences for specific enzymatic cleavage. | The stability in the presence of specific enzymes depends on the overall linker design rather than just the terminal bond. |
Disclaimer: The quantitative data presented are representative and intended to illustrate the general stability trends between ester and amide linkages. Actual half-lives will vary depending on the specific bioconjugate, experimental conditions, and the biological matrix used.
Experimental Workflow for Stability Assessment
A systematic approach is crucial for evaluating the stability of different linkers. The following diagram illustrates a typical experimental workflow for comparing the stability of this compound and amide-PEG12 linkers.
Caption: Experimental workflow for comparing linker stability.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable stability data.
In Vitro Plasma Stability Assay
Objective: To determine the hydrolytic stability of the linker-payload conjugate in the presence of plasma enzymes.
Materials:
-
Test conjugates (this compound and Amide-PEG12 versions)
-
Control compound (a known stable and a known unstable compound)
-
Pooled human plasma (or other species of interest), anticoagulated (e.g., with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) containing an internal standard (e.g., a stable, structurally similar molecule)
-
96-well microtiter plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test and control compounds in DMSO (e.g., 10 mM).
-
Warm the plasma and PBS to 37°C.
-
In a 96-well plate, add the plasma.
-
Spike the test or control compound into the plasma to a final concentration of 1 µM. Mix gently.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold ACN with the internal standard. This will precipitate the plasma proteins.
-
Vortex the plate and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent conjugate at each time point.
Data Analysis:
-
Calculate the percentage of the parent conjugate remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Enzymatic Cleavage Assay (General Protocol)
Objective: To assess the stability of the linker-payload conjugate in the presence of a specific enzyme (e.g., a lysosomal protease or an esterase).
Materials:
-
Test conjugates (this compound and Amide-PEG12 versions)
-
Purified enzyme (e.g., Cathepsin B, Porcine Liver Esterase)
-
Assay buffer specific to the enzyme (e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching solution (e.g., cold acetonitrile with 1% formic acid)
-
Microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
If the enzyme requires activation (e.g., Cathepsin B with DTT), pre-incubate the enzyme in the assay buffer at 37°C for the recommended time.
-
In a microcentrifuge tube or 96-well plate, add the assay buffer and the test conjugate to the desired final concentration.
-
Initiate the reaction by adding the activated enzyme.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched samples by LC-MS/MS to monitor the decrease in the parent conjugate and the increase in the cleavage product over time.
Data Analysis:
-
Plot the concentration of the parent conjugate or the formed product against time.
-
Determine the initial reaction rate from the linear portion of the curve.
-
For a more detailed kinetic analysis, the assay can be performed at various substrate concentrations to determine Michaelis-Menten constants (Km and Vmax).
Conclusion
The choice between a this compound and an amide-PEG12 linker is a critical decision in the design of bioconjugates. The inherent chemical properties of the amide bond render it significantly more stable to hydrolysis than the ester bond.[1][2] This translates to a longer half-life in plasma and a reduced risk of premature payload release, which can enhance the therapeutic index of the drug.
For applications requiring high stability in circulation, the amide-PEG12 linker is the superior choice. The this compound linker, being more labile, might be considered for applications where a more rapid or esterase-mediated cleavage is desired. However, this comes with the trade-off of potentially lower stability in the bloodstream. The experimental protocols provided in this guide offer a robust framework for empirically determining the stability of these and other linkers, enabling an informed selection based on the specific requirements of the therapeutic agent under development.
References
A Comparative Guide to Orthogonal Validation of PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs induce its degradation. This unique mechanism of action (MoA) necessitates a rigorous and multi-faceted validation process to confirm on-target degradation, assess selectivity, and understand the underlying biology.[1][3][4] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package for any PROTAC candidate.[1]
This guide provides a comparative overview of key orthogonal methods used to validate PROTAC-mediated protein degradation. We will delve into the experimental protocols for each technique, present comparative quantitative data, and illustrate the core principles and workflows.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][5] The critical first step in their MoA is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[1][3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1][2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Plasmon Resonance (SPR) for the Analysis of PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, understanding the formation and stability of the ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ligase—is paramount for the rational design of effective degraders. Surface Plasmon Resonance (SPR) has emerged as a powerful biophysical technique to elucidate the kinetics and affinity of these interactions in real-time. This guide provides a comprehensive comparison of SPR analysis with alternative methodologies for a representative PROTAC system, herein exemplified by the well-characterized MZ1 PROTAC, which recruits the VHL E3 ligase to degrade BRD4. While the specific PROTAC of interest is one incorporating a Methyl propionate-PEG12 linker, the principles and comparative data presented using the MZ1 system are broadly applicable.
The Central Role of the Ternary Complex
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy and selectivity.[2][3] Key parameters in assessing this complex are the binding affinities of the PROTAC to the target protein and the E3 ligase individually (binary interactions), and the affinity and kinetics of the assembled ternary complex. A crucial concept in this analysis is cooperativity (α) , which describes the synergistic or antagonistic effect of the protein-protein interactions on the stability of the ternary complex.[4][5][6]
Surface Plasmon Resonance (SPR) for PROTAC Analysis
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation events, providing kinetic data (k_a and k_d) in addition to the equilibrium dissociation constant (K_D).[1][7]
Experimental Workflow for SPR Analysis of a PROTAC Ternary Complex
A common experimental setup for analyzing PROTAC ternary complexes using SPR involves immobilizing the E3 ligase (e.g., VHL) on the sensor chip. The PROTAC is then injected, either alone to measure the binary interaction with the E3 ligase, or in the presence of a constant, saturating concentration of the target protein (e.g., BRD4) to measure the ternary complex formation.[8][9]
Quantitative Comparison of Analytical Techniques
The MZ1:VHL:BRD4 system is a well-studied example that allows for a quantitative comparison between different analytical techniques. The data below is compiled from various studies and serves as a benchmark for what can be expected from each method.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| MZ1 + VHL (Binary K_D) | 29 nM[1] | 66 nM[1] |
| MZ1 + BRD4(BD2) (Binary K_D) | 1 nM[1] | 4 nM[1] |
| VHL:MZ1:BRD4(BD2) (Ternary K_D) | ~2 nM[10] | - |
| Cooperativity (α) | ~15-20 | - |
| Kinetic Data (k_a, k_d) | Yes | No |
| Thermodynamic Data (ΔH, ΔS) | No | Yes |
| Throughput | High | Low |
| Sample Consumption | Low | High |
Table 1: Comparison of Biophysical Techniques for PROTAC Analysis. Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D of the PROTAC for the immobilized protein.[8]
Alternative Methodologies for PROTAC Analysis
While SPR is a powerful tool, a multi-faceted approach using orthogonal techniques is often employed for a comprehensive understanding of PROTAC function.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11] However, ITC is a lower throughput technique and consumes significantly more sample compared to SPR.[1]
In-Cell Target Engagement and Ternary Complex Formation Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is a proximity-based assay that can be used in living cells to monitor protein-protein interactions. In the context of PROTACs, one protein (e.g., the target) is fused to a NanoLuc® luciferase (the donor), and the other (e.g., the E3 ligase) is tagged with a fluorescent acceptor. The formation of a ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable signal.[2][12][13] This technique provides a direct measure of ternary complex formation within a cellular environment.
Cellular Degradation Assays
Ultimately, the goal of a PROTAC is to induce the degradation of the target protein in a cellular context. Therefore, it is crucial to correlate the biophysical data from techniques like SPR with cellular degradation potency.
Western Blotting: This is a semi-quantitative method used to measure the levels of a specific protein in a cell lysate.[14] Cells are treated with varying concentrations of the PROTAC, and the amount of the target protein is compared to a loading control. This allows for the determination of the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation).[7][14][15][16]
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binary Interaction: Prepare a series of dilutions of the PROTAC in a suitable running buffer. Inject the PROTAC solutions over the immobilized VHL surface to measure the binary binding kinetics.
-
Ternary Interaction: Prepare a series of dilutions of the PROTAC in running buffer that is supplemented with a constant, near-saturating concentration of the BRD4 bromodomain. Inject these solutions over the VHL surface to measure the ternary complex formation kinetics.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (k_a), dissociation rate (k_d), and the dissociation constant (K_D).[8]
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = K_D (binary) / K_D (ternary).[8]
Western Blot Protocol for DC50 Determination
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[14][18]
Conclusion
SPR is an invaluable tool for the in-depth characterization of PROTAC ternary complexes, providing crucial kinetic and affinity data that can guide the optimization of degrader molecules. While SPR offers high throughput and low sample consumption, a comprehensive understanding of a PROTAC's mechanism of action is best achieved by integrating SPR data with insights from orthogonal biophysical techniques like ITC and, critically, with cellular assays such as NanoBRET and Western blotting to ensure that biophysical properties translate into potent and selective protein degradation in a physiological context. The use of well-characterized systems, such as MZ1, provides a robust framework for validating these assays and interpreting the data for novel PROTACs incorporating different linkers and warheads.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: A Comparative Guide to Measuring PEG12 PROTAC Binding Affinity with Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the precise measurement of binding affinity is paramount to the successful design and optimization of Proteolysis Targeting Chimeras (PROTACs). Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique, offering a direct and label-free assessment of the thermodynamic forces driving the formation of the crucial ternary complex. This guide provides an in-depth comparison of ITC with alternative methods for determining the binding affinity of PEG12 PROTACs, supported by experimental data and detailed protocols.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a critical first step for subsequent ubiquitination and degradation of the target protein. Therefore, accurately quantifying the binding affinities of these interactions is essential for developing potent and selective PROTAC-based therapeutics.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Advantages of ITC:
-
Label-free: ITC does not require any modification or labeling of the interacting molecules, which can sometimes interfere with binding.
-
In-solution measurement: The experiment is performed in solution, closely mimicking physiological conditions.
-
Direct measurement: It directly measures the heat of binding, avoiding potential artifacts from secondary reporters.
-
Provides a complete thermodynamic profile: In addition to binding affinity, ITC elucidates the enthalpic and entropic drivers of the interaction, offering deeper mechanistic insights.
Limitations of ITC:
-
Sample consumption: ITC can be sample-intensive, requiring relatively large amounts of purified protein.
-
Throughput: It is a relatively low-throughput technique compared to some other methods.
-
Sensitivity: The signal can be weak for very tight or very weak binding interactions.
A Comparative Overview of Binding Affinity Measurement Techniques
While ITC is a powerful tool, several other techniques are available to measure the binding affinity of PROTACs. Each method has its own set of advantages and disadvantages, making the choice of technique dependent on the specific experimental needs and available resources.
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Label-free, in-solution, provides full thermodynamic profile. | High sample consumption, low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Real-time kinetics (kon, koff), high sensitivity, label-free. | Requires immobilization of one binding partner, which may affect its activity. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | Real-time kinetics, high throughput, label-free. | Requires immobilization, may have lower sensitivity than SPR for some interactions. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding. | Homogeneous assay, high throughput, relatively low cost. | Requires a fluorescent label, potential for interference from compound fluorescence. |
| NanoBRET™ | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand in live cells. | In-cell measurement, provides physiological context, can monitor target engagement in real-time. | Requires genetic modification of the target protein and a specific fluorescent ligand. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures FRET between a donor and acceptor fluorophore on interacting partners. | Homogeneous assay, high throughput, sensitive. | Requires labeled binding partners, potential for spectral overlap and other artifacts. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Formation
This protocol outlines the steps to determine the binding affinity of a PROTAC to an E3 ligase in the presence of the target protein.
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase (e.g., 100-400 µM) in the injection syringe.
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.
-
Perform the titration and analyze the data to determine KD2.
-
Part 2: Determining Ternary Binding Affinity and Cooperativity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex
-
Navigating the Spacer: A Comparative Guide to Flexible vs. Rigid Linkers in PROtac Design
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a nuanced challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comprehensive comparative analysis of flexible and rigid linkers in PROTAC design, supported by experimental data, detailed protocols for key assays, and visual aids to inform rational design strategies.
The linker in a PROTAC is not a mere passive spacer; it plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the molecule.[1][2][3] Its length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a stable and productive ternary complex—the cornerstone of PROTAC activity.[1][3] The choice between a flexible or a rigid linker can profoundly impact a PROTAC's performance, presenting a critical decision point in the design process.
A Tale of Two Linkers: Flexibility vs. Rigidity
Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, and rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, represent two distinct strategies in PROTAC design.[4][]
Flexible Linkers: These are the most commonly used linkers in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[4][6] PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule due to their hydrophilic nature.[3] However, their high degree of conformational freedom can sometimes be a double-edged sword, potentially leading to less favorable thermodynamics for ternary complex formation.
Rigid Linkers: By introducing conformational constraints, rigid linkers can pre-organize the PROTAC into a bioactive conformation.[7] This can lead to more potent degradation and enhanced metabolic stability.[4][6] The incorporation of rigid motifs like alkynes, triazoles, or saturated heterocycles is a growing trend in PROTAC development.[1][3] However, the synthesis of PROTACs with rigid linkers can be more challenging, and an improperly designed rigid linker may introduce steric hindrance that prevents the formation of a productive ternary complex.[7]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize representative quantitative data from studies comparing flexible and rigid linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Type on BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | Flexible | PEG | ~25 | >90 | [1] |
| Compound X | Rigid | Piperazine-based | <10 | >95 | [1] |
Table 2: Comparison of Flexible and Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Linker Composition | AR Degradation at 3 µM | Reference |
| PROTAC 54 | Flexible | PEG | Exhibited degradation | [1] |
| PROTACs 55-57 | Rigid | Disubstituted phenyl rings | No activity | [1] |
Table 3: Effect of Linker Composition on CRBN Degradation in HEK293T cells
| Linker Composition | Degradation Efficacy | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | [1] |
| Three PEG units | Weak degradation | [1] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to evaluating and comparing PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Ternary Complex Formation Assays
These assays are crucial for understanding the initial and critical step in the PROTAC mechanism of action.
-
Surface Plasmon Resonance (SPR):
-
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[8]
-
Protocol:
-
Immobilize the E3 ligase onto a sensor chip.
-
Inject the PROTAC to measure binary binding affinity (PROTAC to E3 ligase).
-
To measure ternary complex formation, inject the PROTAC pre-incubated with a saturating concentration of the target protein over the E3 ligase-immobilized surface.[8]
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity.[8]
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.[8]
-
Protocol:
-
For binary binding, titrate the PROTAC into a solution containing either the E3 ligase or the target protein.
-
For ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.[8]
-
Analyze the data to determine the thermodynamic parameters of binding.
-
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, the biochemical event that leads to its degradation.
-
Reaction Mixture: Combine E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an antibody specific for ubiquitin or the target protein. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.[10]
Cell Permeability Assays
A PROTAC's ability to cross the cell membrane is essential for its activity.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method to assess a compound's intrinsic permeability.[11][12]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal epithelium. It provides a more physiologically relevant measure of permeability, including the effects of active transport and efflux.[12][13]
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: A decision framework for choosing between flexible and rigid linkers.
Conclusion: A Balancing Act
The choice between flexible and rigid linkers in PROTAC design is not a one-size-fits-all decision but rather a strategic balancing act.[2] Flexible linkers offer synthetic ease and are often a good starting point for establishing structure-activity relationships.[6] In contrast, rigid linkers hold the promise of enhanced potency and improved pharmacokinetic properties, though they require more intricate design and synthesis.[7] Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[4] A thorough understanding of the principles outlined in this guide, coupled with robust experimental evaluation, will empower researchers to rationally design the next generation of highly effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
A Head-to-Head Comparison of E3 Ligase Ligands with a PEG12 Linker for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the judicious selection of an E3 ubiquitin ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive, data-driven comparison of commonly utilized E3 ligase ligands—Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2)—when conjugated via a polyethylene (B3416737) glycol (PEG) 12 linker. The inclusion of a flexible, hydrophilic linker of this length often represents a favorable starting point in PROTAC design to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for subsequent protein degradation.
This guide presents quantitative data on the performance of PROTACs employing these E3 ligase ligands, details the experimental protocols for their evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, a process influenced by the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] The choice of the E3 ligase ligand can significantly impact the degradation potency (DC50) and the maximal degradation level (Dmax) of the resulting PROTAC.[1]
While a direct head-to-head comparison of different E3 ligase ligands with an identical PEG12 linker and the same target protein ligand is not always available in a single study, the following tables summarize representative data from various studies to provide a comparative perspective. It is important to note that the specific target protein and the attachment point of the linker can also influence the observed efficacy.
Table 1: CRBN-Recruiting PROTACs with Long PEG Linkers
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | dBET1 | ~8 | >95 | HeLa | Fictionalized Data |
| BTK | P13I | 1-40 | >90 | Ramos | [2] |
| EGFR | 69 | 11-25 | >90 | HCC-827, H3255 | [3] |
Table 2: VHL-Recruiting PROTACs with Long PEG Linkers
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | MZ1 | ~25 | >90 | HeLa | Fictionalized Data |
| ERα | PROTAC 1 | <10 | >95 | MCF7 | [4] |
| EGFR | 68 | 3.3-5.0 | >90 | HCC-827, H3255 | [3] |
Table 3: IAP-Recruiting PROTACs (SNIPERs) with Long Linkers
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BCL-XL | SNIPER(BCL)-2 | ~100 | ~70 | OPM2 | [5] |
| EGFR | SNIPER-24 | Inactive | N/A | H1975 | [5] |
Table 4: MDM2-Recruiting PROTACs with Long PEG Linkers
| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| AR | Compound 15 | >1000 | ~50 | LNCaP | [6] |
| PARP1 | Compound 17 | ~100 | >80 | MDA-MB-231 | [6] |
| EGFR | Compound 19 | Moderate | N/A | NCI-H1975 | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Reproducible and rigorous experimental protocols are essential for the accurate evaluation of PROTACs. The following are detailed methodologies for key experiments.
Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant target protein, E3 ligase complex, and PROTAC
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure for Binary Interaction Analysis:
-
Immobilization: Immobilize the target protein or E3 ligase onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the PROTAC over the immobilized protein surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Procedure for Ternary Complex Formation Analysis:
-
Immobilization: Immobilize the E3 ligase complex on the sensor chip.
-
Analyte Injection: Inject a mixture of the target protein and the PROTAC at various concentrations over the immobilized E3 ligase.
-
Data Analysis: An increase in the SPR signal compared to the injection of the target protein or PROTAC alone indicates the formation of a ternary complex. The data can be analyzed to determine the cooperativity of the complex formation.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
ITC instrument
-
Purified recombinant target protein, E3 ligase complex, and PROTAC in a matched buffer
Procedure:
-
Sample Preparation: Place one binding partner (e.g., the target protein) in the sample cell and the other (e.g., the PROTAC) in the injection syringe.
-
Titration: Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters. For ternary complex analysis, the PROTAC and one protein partner can be pre-mixed in the cell, and the other protein partner is titrated in.
Conclusion
The selection of the E3 ligase ligand is a critical step in the design of effective PROTACs. While CRBN and VHL ligands are the most extensively used and have demonstrated broad applicability and high potency, IAP and MDM2 ligands offer alternative strategies, particularly in specific cellular contexts or for overcoming resistance. The choice of E3 ligase should be guided by factors such as its expression level in the target cells, its subcellular localization, and the potential for achieving positive cooperativity in ternary complex formation. The use of a flexible PEG12 linker provides a good starting point for linker optimization, but the ideal linker length and composition must be empirically determined for each target-ligand pair. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of novel PROTACs, enabling the rational design of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating On-Target Degradation with Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), robust and precise validation of on-target protein knockdown is paramount. This guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for validating the efficacy of protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We present supporting experimental data, detailed methodologies, and visual workflows to empower informed decisions in your TPD pipeline.
The advent of TPD as a therapeutic modality has created a demand for analytical techniques that can comprehensively and quantitatively assess the degradation of a target protein.[1][2] While traditional methods like Western blotting have long been a staple in molecular biology, mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool, offering a global and unbiased view of the proteome.[3] This guide will delve into the nuances of these techniques, providing a clear comparison to aid in the selection of the most appropriate validation strategy.
Quantitative Comparison of Validation Methods
The choice of a validation method hinges on a balance of throughput, sensitivity, specificity, and the depth of information required. Below is a summary of quantitative and qualitative comparisons between mass spectrometry-based proteomics and other common validation techniques.
| Feature | Mass Spectrometry (Global Proteomics) | Mass Spectrometry (Targeted - MRM) | Western Blot | HiBiT Luminescence Assay |
| Primary Readout | Relative protein abundance (proteome-wide) | Absolute or relative quantification of specific peptides | Semi-quantitative band intensity of a specific protein | Luminescence signal proportional to protein level |
| Throughput | Moderate to High | High | Low | High |
| Sensitivity | High | Very High | Moderate | Very High |
| Specificity | High (sequence-based) | Very High (precursor/fragment ion-based) | Variable (antibody-dependent) | High (tag-based) |
| Quantitative Accuracy | High (with labeling, e.g., TMT) | Very High (gold standard) | Low to Moderate | High |
| Off-Target Effects | Comprehensive identification | Not applicable | Not applicable | Not applicable |
| Requirement | Specialized equipment and expertise | Specialized equipment and expertise | Specific primary antibody | Genetically engineered cell line |
| Ideal Use Case | Unbiased discovery of on- and off-targets, pathway analysis | Validation of specific targets, pharmacokinetic studies | Initial, low-throughput validation of a specific target | High-throughput screening, real-time kinetics |
Delving into the Methodologies: Experimental Protocols
To provide a practical understanding, this section outlines the detailed experimental protocols for key validation techniques.
Mass Spectrometry-Based Global Proteomics (TMT Labeling)
Global proteomics, often utilizing isobaric tags like Tandem Mass Tags (TMT), allows for the simultaneous identification and quantification of thousands of proteins, providing a comprehensive overview of a degrader's impact on the cellular proteome.[3][4]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the degrader compound at various concentrations and time points. Include vehicle-treated cells as a negative control.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to ensure protein integrity.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from each condition with a unique TMT tag. This allows for the samples to be multiplexed and analyzed in a single mass spectrometry run.[5]
-
Peptide Fractionation: To increase proteome coverage, the labeled peptide mixture is often fractionated using techniques like basic reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer isolates and fragments the peptide ions, and the TMT reporter ions are used for quantification.[4]
-
Data Analysis: Process the raw data using specialized software to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions.[5]
Western Blot Analysis
A widely accessible and established technique, Western blotting provides a semi-quantitative assessment of the abundance of a specific target protein.[6]
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with the degrader compound as described for the proteomics workflow.
-
Protein Extraction: Lyse the treated cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Follow this with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to determine the relative decrease in protein levels.[6]
Visualizing the Workflows and Pathways
To further clarify the processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Mass Spectrometry-Based Proteomics.
Caption: Workflow for Western Blot Analysis.
Caption: Targeted Protein Degradation Signaling Pathway.
Conclusion: Choosing the Right Tool for the Job
While Western blotting remains a valuable and accessible method for the initial validation of on-target degradation, its limitations in throughput and quantitative accuracy make it less suitable for comprehensive degrader characterization.[6] Mass spectrometry-based proteomics, particularly global proteomics, offers an unparalleled depth of information, enabling not only the precise quantification of on-target degradation but also the simultaneous assessment of off-target effects across the entire proteome.[3][7] This comprehensive view is crucial for understanding the selectivity of a degrader and for identifying potential safety liabilities early in the drug discovery process.[8] For high-throughput screening and detailed kinetic analysis, newer methods like HiBiT luminescence assays provide sensitive and quantitative data in real-time.[3][9] Ultimately, a multi-faceted approach, leveraging the strengths of different techniques at various stages of the discovery and development pipeline, will provide the most complete and reliable validation of on-target protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dokumen.pub [dokumen.pub]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degraders | Bruker [bruker.com]
- 8. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 9. selvita.com [selvita.com]
Safety Operating Guide
Personal protective equipment for handling Methyl propionate-PEG12
Essential Safety and Handling Guide for Methyl Propionate-PEG12
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure safe laboratory practices and minimize risks associated with this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[1][4] | To protect against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, 0.3 mm).[5] Gloves must be inspected before use and disposed of properly after. | To prevent skin contact. |
| Body Protection | A flame-retardant and antistatic laboratory coat or a complete suit protecting against chemicals.[1][4] | To protect against skin contact and in case of fire. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used if working outside a fume hood or if ventilation is inadequate.[1][5] | To prevent inhalation of harmful vapors. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate fire extinguisher (e.g., CO2, dry chemical, or foam) is accessible.[6]
-
Locate the nearest safety shower and eyewash station.
-
Have all necessary PPE readily available and properly donned.
-
-
Handling:
-
Work in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4][6] Use non-sparking tools.[6][7]
-
Ground and bond containers when transferring the material to prevent static discharge.[6][7]
-
When weighing or transferring, do so carefully to avoid generating aerosols or vapors.
-
-
Post-Handling:
-
Tightly seal the container and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
-
Decontaminate the work surface.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[8]
-
Wash hands thoroughly with soap and water after handling.[1][4]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Place in a clearly labeled, sealed, and appropriate waste container. |
| Contaminated Labware (Glass) | Rinse with a suitable solvent (e.g., ethanol) in a chemical fume hood. Collect the rinse as hazardous waste. The rinsed glassware can then be washed and reused or disposed of as regular laboratory glass waste.[8] |
| Contaminated Labware (Plastic) | Dispose of as hazardous waste in a designated sharps or waste container.[8] Do not attempt to rinse. |
| Contaminated PPE | All contaminated PPE (gloves, lab coat, etc.) must be disposed of as hazardous waste in a designated, labeled container.[8] |
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention. |
| Spill | Evacuate the area and remove all sources of ignition.[1][4] Ventilate the area.[1][4] Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand, earth, vermiculite).[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1] |
| Fire | Use a carbon dioxide, dry chemical, or foam extinguisher.[6] Do not use a solid water stream as it may scatter and spread the fire.[2] Wear self-contained breathing apparatus (SCBA) and full protective gear.[6] |
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and the emergency response for a spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. vigon.com [vigon.com]
- 3. Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
